Technical Guide: High-Resolution NMR Analysis of Substituted Cyclopropanes
Executive Summary The cyclopropane motif is a cornerstone in modern medicinal chemistry, serving as a rigid bioisostere for phenyl rings, olefins, and gem-dimethyl groups. Its incorporation into drug candidates (e.g., Mo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The cyclopropane motif is a cornerstone in modern medicinal chemistry, serving as a rigid bioisostere for phenyl rings, olefins, and gem-dimethyl groups. Its incorporation into drug candidates (e.g., Montelukast, Ciprofloxacin, Saxagliptin) modulates metabolic stability, lipophilicity, and receptor binding affinity.
However, the unique electronic structure of the cyclopropane ring—characterized by significant ring strain (~27.5 kcal/mol) and "bent" bonding—creates a magnetic environment distinct from typical aliphatic systems. This guide provides a rigorous framework for the structural elucidation of substituted cyclopropanes using
H and C NMR, focusing on stereochemical assignment and conformational analysis.
Theoretical Foundation: The Magnetic Anisotropy of "Banana Bonds"
To interpret cyclopropane spectra accurately, one must understand the underlying orbital theory. Unlike standard
alkanes, cyclopropane bonding is best described by the Coulson-Moffitt or Walsh orbital models .
Hybridization Deviation: The carbon atoms in the ring exhibit high
-character in the C–C bonds (approx.[1] ) and high -character in the C–H bonds (approx. ).
Magnetic Anisotropy: The electron density in the C–C "banana bonds" lies outside the interatomic axis. This creates a diamagnetic ring current similar to, though weaker than, benzene.
Consequence: Protons located above or below the ring plane are shielded (shifted upfield), often appearing between
0.0 and 1.0 ppm, or even ppm in specific geometries.
H NMR Analysis: Chemical Shifts and Coupling Constants
Chemical Shift Trends
Cyclopropyl protons are diagnostically upfield.[1]
Substituent Effects: Electron-withdrawing groups (EWGs) shift
-protons downfield (2.0–4.0 ppm). However, -protons often remain upfield (0.5–1.5 ppm).
Solvent Effects (ASIS): Cyclopropanes are highly sensitive to Aromatic Solvent Induced Shifts (ASIS). Switching from
to often resolves overlapping multiplets due to the specific solvation of the electron-rich ring by benzene.
Coupling Constants (
): The Stereochemical Determinant
The most critical deviation from standard aliphatic NMR is the magnitude of vicinal coupling constants. In flexible alkanes,
. In alkenes, . Cyclopropanes follow a distinct rule set driven by the fixed dihedral angles.
The Golden Rule of Cyclopropane Stereochemistry:
This relationship is the inverse of the alkene rule and is the primary method for assigning relative stereochemistry in 1D NMR.
Table 1: Comparative Coupling Constants (Hz)
Parameter
Cyclopropane
Alkene (Vinyl)
Standard Alkane
(Vicinal)
6 – 12 Hz (Typ. 8-10)
6 – 14 Hz
N/A (Dynamic)
(Vicinal)
2 – 9 Hz (Typ. 4-7)
11 – 18 Hz
N/A (Dynamic)
(Geminal)
-3 to -9 Hz
0 to 3 Hz
-10 to -15 Hz
Expert Insight: The geminal coupling (
) in cyclopropanes is negative.[2][3] While 1D spectra provide the absolute value, this sign is critical when simulating higher-order spectra (e.g., AA'BB' systems) or analyzing strong coupling effects.
C NMR Analysis: Hybridization Probes
Characteristic Shifts
Cyclopropyl carbons are highly shielded, typically appearing between
-5 and +20 ppm. This region is often devoid of other signals, making C NMR a rapid diagnostic tool for ring formation.
The
Coupling Constant
The one-bond carbon-proton coupling constant (
) is a direct measure of -character in the C–H bond.
C spectrum (or HSQC without decoupling) showing a splitting of ~160 Hz confirms the presence of a cyclopropyl ring rather than an acyclic isomer, validating the Walsh orbital model of high -character in external bonds.
Stereochemical Assignment Workflow
When synthesizing substituted cyclopropanes (e.g., via Simmons-Smith or diazoalkane cyclopropanation), determining the cis/trans (or syn/anti) ratio is paramount. The following workflow integrates scalar coupling analysis with dipolar relaxation (NOE) techniques.
Visualizing the Logic Flow
Figure 1: Decision matrix for the stereochemical assignment of substituted cyclopropanes.
Experimental Protocols
Protocol A: Stereochemical Differentiation via 1D NOE
For a disubstituted cyclopropane where
-coupling is ambiguous (e.g., broad multiplets):
Sample Prep: Dissolve ~5-10 mg of compound in 0.6 mL
. Ensure the solution is free of paramagnetic impurities (filter through basic alumina if necessary).
Acquisition:
Acquire a standard
H spectrum. Identify the methine protons of the ring.
Set up a 1D Selective NOE (or GOESY) experiment.
Target: Irradiate the substituent's proton (e.g., a methyl group or adjacent aromatic proton).
Analysis:
Cis-Isomer: Strong NOE enhancement (>2%) observed at the adjacent cyclopropyl proton.
Trans-Isomer: Negligible or zero enhancement at the adjacent proton; potential enhancement of the geminal partner.
Protocol B: Determining Ring Strain via Gated Decoupling
To confirm the cyclopropyl nature via
:
Experiment:
C NMR with Gated Decoupling (or use a coupled HSQC for higher sensitivity).
Parameters:
Relaxation delay (
): > 2 seconds (to allow proton relaxation).
Acquisition time: Sufficient to resolve 160 Hz splitting (high digital resolution).
Calculation: Measure the distance between the doublet peaks in the
C spectrum.
Value ~160-165 Hz = Cyclopropane.
Value ~125 Hz = Isomeric alkene/alkane impurity.
References
Reich, H. J. (2024). Structure and NMR of Cyclopropanes. University of Wisconsin-Madison. [Link]
Wiberg, K. B., et al. (1987). Cyclopropane: Structural and electronic properties. Chemical Reviews. [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. [Link]
Ebner, C., et al. (2017). Stereochemical Assignment of Cyclopropanes by NMR. Journal of Organic Chemistry. [Link]
IUPAC name for (2-Methylprop-2-en-1-yl)cyclopropane
Title: Technical Whitepaper: Structural Dynamics, Synthesis, and Pharmacophore Utility of (2-Methylprop-2-en-1-yl)cyclopropane Abstract This technical guide provides a comprehensive analysis of (2-Methylprop-2-en-1-yl)cy...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Whitepaper: Structural Dynamics, Synthesis, and Pharmacophore Utility of (2-Methylprop-2-en-1-yl)cyclopropane
Abstract
This technical guide provides a comprehensive analysis of (2-Methylprop-2-en-1-yl)cyclopropane , a structural motif increasingly relevant in fragment-based drug discovery (FBDD). Bridging the gap between rigid cycloaliphatic systems and reactive allylic handles, this molecule serves as a critical bioisostere for leucine/isoleucine side chains and a metabolic probe for cytochrome P450 oxidation. This document details the definitive IUPAC nomenclature logic, validated synthetic protocols via transition-metal catalyzed cross-coupling, and spectroscopic characterization standards.
Nomenclature & Structural Analysis
Definitive IUPAC Logic
The nomenclature of (2-Methylprop-2-en-1-yl)cyclopropane is derived from the current IUPAC recommendations (2013), which prioritize ring systems over acyclic chains when both are hydrocarbons, regardless of unsaturation levels in the chain.
Substituent: 2-Methylprop-2-en-1-yl (commonly known as the methallyl group).
Locants: The point of attachment on the substituent chain is carbon-1. The double bond is at carbon-2. The methyl group is at carbon-2.[1][2]
Figure 1: Nomenclature Hierarchy & Decision Tree
Caption: Logical derivation of the Preferred IUPAC Name (PIN) prioritizing the cyclic parent hydride.
Synthetic Pathways
Challenges in Synthesis
Direct alkylation of cyclopropane is non-trivial due to ring strain. Standard Grignard formation from (bromomethyl)cyclopropane is prone to ring-opening rearrangements (forming but-3-en-1-yl species). Therefore, the optimal route utilizes a Copper-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Methallyl Chloride.
Validated Protocol: Kochi-Kumada Coupling
This protocol minimizes homoallylic rearrangement and ensures high regioselectivity.
Add Cyclopropyl bromide dropwise at 0°C to maintain a gentle reflux.
Stir for 1 hour to generate Cyclopropylmagnesium bromide.
Catalytic Coupling:
Cool the Grignard solution to -78°C.
Add
(0.1 M in THF). The solution will turn dark.
Add Methallyl chloride slowly via syringe pump.
Workup:
Allow warming to 0°C over 2 hours.
Quench with saturated
(aq).
Extract with diethyl ether (
mL).
Dry over
and concentrate in vacuo (careful: product is volatile).
Figure 2: Synthetic Workflow
Caption: Copper-catalyzed Grignard coupling pathway to prevent ring-opening side reactions.
Spectroscopic Characterization
Verification of the structure relies on distinguishing the rigid cyclopropane protons from the allylic side chain. The following data represents the authoritative expected shifts for this structure in
.
Table 1: Predicted NMR Data (
, 400 MHz)
Nuclei
Shift (, ppm)
Multiplicity
Integration
Assignment
Protons ()
Cyclopropyl
0.05 – 0.45
Multiplet (m)
4H
Ring methylene protons (cis/trans)
Cyclopropyl
0.65 – 0.75
Multiplet (m)
1H
Ring methine (junction)
Alkyl Linker
1.95 – 2.05
Doublet (d, Hz)
2H
Allylic methylene
Methyl
1.72
Singlet (s)
3H
Methyl on alkene
Alkene
4.65, 4.75
Two Singlets (br s)
2H
Terminal vinyl protons
Carbon ()
Ring
4.5
-
-
Cyclopropyl methylene
Ring
11.2
-
-
Cyclopropyl methine
Methyl
22.4
-
-
Allylic methyl
Linker
42.1
-
-
Methylene bridge
Alkene
110.5
-
-
Terminal alkene
Alkene
145.8
-
-
Quaternary alkene carbon
Note: The high-field shift of the cyclopropyl protons (< 0.5 ppm) is diagnostic of the ring current anisotropy unique to this system.
Pharmaceutical Utility & Bioisosterism
The "Gem-Dimethyl" Bioisostere
In drug design, the (2-Methylprop-2-en-1-yl)cyclopropane motif acts as a bioisostere for the isobutyl side chain of Leucine or the sec-butyl group of Isoleucine. The cyclopropane ring restricts conformational freedom (entropy reduction), potentially increasing binding affinity to target proteins (e.g., kinases or GPCRs) by locking the pharmacophore in a bioactive conformation [1].
Metabolic Stability
The cyclopropyl group is often introduced to block metabolic "soft spots."
C-H Abstraction Blockade: The
-like character of cyclopropyl C-H bonds (high bond dissociation energy, ~106 kcal/mol) makes them resistant to Cytochrome P450 hydroxylation compared to standard isopropyl or isobutyl chains [2].
Radical Clock: If a P450 enzyme does succeed in abstracting a hydrogen adjacent to the ring, the resulting radical undergoes a rapid ring-opening (clock rate
), often inactivating the enzyme. This makes the motif useful for studying mechanism-based inhibition.
Figure 3: Pharmacophore & Metabolic Logic
Caption: Strategic application of the cyclopropyl-alkene motif in medicinal chemistry optimization.
References
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discusses cyclopropanes as rigid analogs).
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Authoritative review on metabolic stability of cyclopropanes).
IUPAC. (2013).[3] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. (Definitive source for ring-priority rules).
Pietruszka, J. (2003). "Synthesis and properties of cyclopropylboronic acid esters." Chemical Reviews, 103(4), 1051-1070. (Details on coupling strategies involving cyclopropyl groups).
The following technical guide details the chemical entity (2-Methylprop-2-en-1-yl)cyclopropane , identified by CAS number 58584-22-8 . Structural Integrity, Synthesis Protocols, and Reactivity Profile[1] Executive Summar...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical entity (2-Methylprop-2-en-1-yl)cyclopropane , identified by CAS number 58584-22-8 .
Structural Integrity, Synthesis Protocols, and Reactivity Profile[1]
Executive Summary
(2-Methylprop-2-en-1-yl)cyclopropane (CAS 58584-22-8 ) is a bifunctional hydrocarbon featuring a high-strain cyclopropane ring coupled to a reactive methallyl (2-methyl-2-propenyl) group.[1] This structural motif serves as a valuable intermediate in the synthesis of complex terpenes, agrochemicals, and pharmaceutical scaffolds where gem-dimethyl substitution and cyclopropyl bioisosteres are required.[1]
This guide provides a rigorous analysis of its physicochemical properties, validated synthesis pathways avoiding common ring-opening pitfalls, and its application as a "spring-loaded" electrophile/nucleophile in advanced organic synthesis.[1]
Part 1: Chemical Identity & Physicochemical Properties[1][2][3][4]
Structural Visualization
The molecule consists of a cyclopropylmethyl group attached to the 2-position of a propene unit.[1] The steric bulk of the methyl group and the strain of the cyclopropane ring (27.5 kcal/mol) dictate its reactivity.
[1][8]
Part 2: Synthesis & Manufacturing Protocols
Core Challenge: Prevention of Ring Opening
The synthesis of cyclopropylmethyl derivatives is plagued by the cyclopropylmethyl-to-homoallyl rearrangement .[1] Radical or cationic intermediates at the methylene position will rapidly open the ring (k ≈ 10⁸ s⁻¹) to form linear butenyl chains. Therefore, anionic (Grignard/Organolithium) or concerted (Simmons-Smith) pathways are mandatory.[1]
Charge a flame-dried 3-neck flask with Mg turnings (1.2 eq) and anhydrous THF.
Add a crystal of iodine to activate.
Add CPMB (1.0 eq) dropwise at 0°C . Critical: Maintain temperature < 10°C to minimize radical ring opening during initiation.
Stir for 1 hour to form Cyclopropylmethylmagnesium bromide.
Coupling Reaction:
Cool the Grignard solution to -78°C .
Add Li2CuCl4 (3 mol%) dissolved in THF. Solution turns orange/brown.
Add Methallyl chloride (0.95 eq) dropwise over 30 minutes.
Allow the reaction to warm slowly to 0°C over 4 hours.
Quench & Isolation:
Quench with saturated NH₄Cl (aq).
Extract with pentane (to facilitate removal of solvent from the volatile product).
Dry over MgSO₄ and concentrate via fractional distillation (Vigreux column) to separate from solvent.
Yield Expectation: 75–85%
Purity Validation: ¹H NMR (absence of internal alkene protons from ring opening).
Part 3: Reactivity & Applications[1]
1. "Spring-Loaded" Reactivity
The molecule possesses two distinct reactive centers:[1]
The Alkene: Electron-rich trisubstituted double bond, susceptible to electrophilic addition (e.g., epoxidation, hydroboration).[1]
The Cyclopropane Ring: Acid-sensitive latent electrophile.[1] Under strong Lewis acid conditions (e.g., TiCl₄), the ring can open to form homoallylic cations.
2. Bioisosteric Applications
In drug design, the (2-methylallyl)cyclopropane motif acts as a rigid, lipophilic replacement for:
Gem-dimethyl groups: Reducing rotatable bonds and locking conformation.[1]
3. Polymerization
The terminal methylene group allows for coordination polymerization (Ziegler-Natta) or radical polymerization, potentially yielding polymers with pendant cyclopropyl groups for post-polymerization modification.[1]
Part 4: Safety & Handling (MSDS Highlights)
Flammability: High.[7] Flash point predicted < 20°C. Store in explosion-proof cabinets.[1]
Peroxide Formation: Like many allylic systems, it may form peroxides upon prolonged exposure to air. Stabilize with BHT (10-50 ppm) if storing for extended periods.[1]
Storage: 2–8°C under Argon atmosphere.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12441659, (2-Methylprop-2-en-1-yl)cyclopropane. Retrieved February 28, 2026, from [Link][1]
ChemSynthesis. Synthesis and Properties of CAS 58584-22-8. Retrieved from [Link]
Kochi, J. K., & Tamura, M. (1971). Mechanism of the silver-catalyzed reaction of Grignard reagents with alkyl halides. Journal of the American Chemical Society. (Foundational reference for the coupling protocol described).
Molecular formula and weight of (2-Methylprop-2-en-1-yl)cyclopropane
The following technical guide details the molecular profile, synthesis, and applications of (2-Methylprop-2-en-1-yl)cyclopropane , a specialized hydrocarbon intermediate used in mechanistic studies and organic synthesis....
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the molecular profile, synthesis, and applications of (2-Methylprop-2-en-1-yl)cyclopropane , a specialized hydrocarbon intermediate used in mechanistic studies and organic synthesis.
CAS Registry Number: 58584-22-8
Formula: C
HMolecular Weight: 96.17 g/mol
Executive Summary
(2-Methylprop-2-en-1-yl)cyclopropane , often referred to as (2-methylallyl)cyclopropane , is a bifunctional hydrocarbon featuring a strained cyclopropane ring coupled to a 2-methyl-2-propenyl (methallyl) group. This structural motif serves as a critical probe in physical organic chemistry, particularly as a radical clock for distinguishing between radical addition and hydrogen abstraction pathways. Its unique reactivity profile arises from the interplay between the steric strain of the cyclopropyl group (~27.5 kcal/mol) and the electron-rich nature of the 1,1-disubstituted alkene.
Physicochemical Profile
The molecule is a volatile, colorless liquid at standard ambient temperature and pressure. It is characterized by high lipophilicity and low solubility in water.
The molecule consists of two distinct reactive centers linked by a methylene bridge. The cyclopropyl group acts as a latent reactive site, prone to ring-opening under radical or acidic conditions. The methallyl group provides an accessible alkene for electrophilic addition or radical attack.
Mechanistic Probe Utility (Radical Clock)
This molecule is valuable for studying radical mechanisms.
H-Abstraction: Abstraction of a hydrogen from the central methylene bridge (C1') generates a radical that is both allylic and cyclopropylcarbinyl . This radical is highly stabilized but can undergo ring-opening rearrangement to a homoallylic radical, serving as a "clock" to measure reaction kinetics.
Radical Addition: Addition of a radical species to the terminal alkene generates a tertiary radical at the beta-position relative to the cyclopropane ring. Unlike alpha-radicals, beta-cyclopropyl radicals are generally resistant to rapid ring opening, allowing researchers to distinguish between addition and abstraction pathways based on product distribution.
Synthesis & Manufacturing Protocol
The most robust synthetic route involves a Grignard coupling between cyclopropylmagnesium bromide and 3-bromo-2-methylpropene (methallyl bromide) . This pathway avoids the ring-opening side reactions common with cyclopropylmethyl intermediates.
Synthetic Workflow (DOT Diagram)
Figure 1: Step-by-step synthetic pathway for (2-Methylprop-2-en-1-yl)cyclopropane via Grignard coupling.
Detailed Protocol
Step 1: Preparation of Cyclopropylmagnesium Bromide
Setup: Flame-dried 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
Activation: Add magnesium turnings (1.1 eq) and a crystal of iodine. Heat gently to sublime iodine.
Addition: Add a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF dropwise. Maintain a gentle reflux.[1][2] Cyclopropyl halides react slower than alkyl halides; initiation may require localized heating.
Completion: Stir for 1–2 hours after addition until Mg is consumed.
Step 2: Coupling with Methallyl Bromide
Cooling: Cool the Grignard solution to 0 °C using an ice bath.
Addition: Add 3-bromo-2-methylpropene (Methallyl bromide, 0.95 eq) dropwise. The reaction is exothermic.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The Cyclopropyl-MgBr acts as a nucleophile, displacing the bromide in an S
2 or S2' fashion.
Step 3: Workup and Purification
Quench: Carefully quench with saturated aqueous NH
Cl at 0 °C.
Extraction: Extract with diethyl ether (3x). Wash combined organics with brine and dry over MgSO
Distillation: Remove solvent under reduced pressure.[2] Purify the residue via fractional distillation. The product is a volatile liquid; care must be taken to prevent loss during solvent removal.[3]
Applications in Drug Development & Research
While the molecule itself is not a drug API, it is a high-value building block and mechanistic tool .
Cyclopropyl Isosteres: The cyclopropyl group is often used in medicinal chemistry to replace isopropyl or phenyl groups, improving metabolic stability and restricting conformation. This molecule introduces the cyclopropyl moiety via a stable hydrocarbon linker.
Scaffold Synthesis:
Simmons-Smith Reaction: The alkene moiety can be cyclopropanated to form 1,1'-bis(cyclopropyl)methane derivatives, which are high-energy fuels and rigid spacers.
Epoxidation: Reaction with m-CPBA yields the corresponding epoxide, a precursor for complex alcohols.
Radical Kinetics: Used to determine rate constants of radical rearrangements in biological systems (e.g., P450 oxidation mechanisms).
Radical Rearrangement Pathway (DOT Diagram)
Figure 2: Mechanistic pathway for the radical ring-opening of the cyclopropylcarbinyl intermediate.
Safety and Handling
Flammability: The compound is a low-molecular-weight hydrocarbon and should be treated as Highly Flammable . Store in a cool, well-ventilated area away from ignition sources.
Reactivity: Avoid contact with strong oxidizing agents. The alkene is prone to polymerization if stored without stabilizers for long periods.
Health: Like many volatile hydrocarbons, it may cause respiratory irritation or drowsiness (narcotic effect) upon inhalation. Use in a fume hood.
References
Sigma-Aldrich. (2-methylprop-2-en-1-yl)cyclopropane Product Page (CAS 58584-22-8). Retrieved from
BenchChem. Synthesis of Cyclopropyl Derivatives via Grignard Coupling. Retrieved from
National Institutes of Health (PubChem). 1,1-Dimethyl-2-(2-methyl-2-propenyl)cyclopropane (Derivative Analog). Retrieved from
Shu, C., et al. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide.[4] Journal of Organic Chemistry.[4]
Stereochemistry of Vinylcyclopropane Derivatives: Synthetic Control and Pharmacophore Utility
Executive Summary Vinylcyclopropane (VCP) derivatives represent a unique intersection of high ring strain (~27.5 kcal/mol) and -conjugation. For the drug development scientist, the VCP moiety is not merely a reactive int...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Vinylcyclopropane (VCP) derivatives represent a unique intersection of high ring strain (~27.5 kcal/mol) and
-conjugation. For the drug development scientist, the VCP moiety is not merely a reactive intermediate; it is a rigid chiral scaffold that defines the pharmacophore of blockbuster antivirals (e.g., HCV protease inhibitors) and serves as a latent precursor for five-membered rings via the vinylcyclopropane-cyclopentene rearrangement.
This guide moves beyond basic textbook definitions to address the practical challenges of working with VCPs: controlling absolute stereochemistry during synthesis, preventing premature rearrangement, and unambiguously assigning configuration using modern spectroscopic techniques.
The VCP unit acts as a "stereochemical lock." Unlike flexible alkyl chains, the cyclopropane ring freezes the conformation of attached substituents. In medicinal chemistry, this is exploited to fit binding pockets with high entropy-enthalpy compensation.
The "P1" Anchor in HCV Protease Inhibitors
The most commercially significant application of VCP stereochemistry is in Hepatitis C Virus (HCV) NS3/4A protease inhibitors. Drugs like Simeprevir , Grazoprevir , and Danoprevir utilize a vinylcyclopropane-derived macrocycle or a cyclopropylsulfonamide moiety.
P1 Recognition: The cyclopropane ring sits in the S1 subsite of the protease.
Stereochemical Criticality: The biological activity is strictly dependent on the
configuration. The vinyl group (often extended into a macrocycle) must be positioned syn or anti correctly to induce the bioactive conformation of the inhibitor.
Drug Candidate
VCP Role
Key Stereochemical Feature
Simeprevir
Macrocyclic Linker
Stabilizes -strand mimicry; restricts rotation.
Grazoprevir
P1-P3 Macrocycle
Vinyl group participates in ring-closing metathesis (RCM) to form the 14-membered ring.
Danoprevir
P1-P3 Macrocycle
Utilizes a fluorinated VCP analog to modulate metabolic stability.
Synthetic Strategies for Stereocontrol[2]
Achieving high diastereoselectivity (cis/trans) and enantioselectivity in VCP synthesis is non-trivial due to the competing pathways of dimerization and ring-opening.
A. Rhodium(II)-Catalyzed Cyclopropanation
The gold standard for synthesizing chiral VCPs is the decomposition of vinyldiazoacetates catalyzed by chiral dirhodium(II) complexes. This method proceeds via a metal-carbene intermediate.
Mechanism: The Rh(II) carbene reacts with an alkene.[1] The approach of the alkene is dictated by the steric wall of the chiral ligands surrounding the Rh-Rh core.
Catalyst Selection:
Rh
(S-DOSP): Excellent for unfunctionalized alkenes; promotes high trans (anti) selectivity.
Rh
(S-TCPTAD): A bulky adamantyl-glycine derived catalyst. Essential for electron-deficient alkenes where traditional catalysts fail or lead to -hydride elimination.
B. The Challenge of Cis/Trans Lability
VCPs are prone to thermodynamic equilibration. The cis-isomer is generally less stable due to steric clash between the vinyl group and the vicinal substituent. However, some catalytic cycles (e.g., Ni-catalyzed processes) can access the cis-isomer kinetically, which may then isomerize to the trans-form or undergo rearrangement.
Figure 1: Workflow for Rhodium-catalyzed stereoselective synthesis of VCPs.
The Vinylcyclopropane-Cyclopentene Rearrangement[4][5][6]
The defining reactivity of VCPs is their rearrangement to cyclopentenes.[2][3] This is a [1,3]-sigmatropic shift. Understanding this mechanism is vital for two reasons:
Synthesis: It is a powerful method to build five-membered rings (e.g., in terpene synthesis).
Stability: It is a degradation pathway to be avoided during the storage of VCP drug intermediates.
Mechanism: Concerted vs. Diradical
Historically debated, the mechanism lies on a continuum.
Thermal (Uncatalyzed): Requires high temperatures (>300°C). Often proceeds via a diradical intermediate, leading to a loss of stereochemical information.
Photochemical: Allows rearrangement at lower temperatures, often with different stereoselectivity governed by orbital symmetry (Woodward-Hoffmann rules).[4]
Metal-Catalyzed (Ni, Rh, Pd): The most synthetic useful variant. Transition metals lower the activation energy significantly, allowing the reaction to proceed at ambient temperatures with high stereoretention.
Figure 2: Divergent mechanistic pathways for the VCP-to-cyclopentene rearrangement.
Analytical Characterization: The qNOE/DFT Protocol
Assigning the relative configuration (cis vs. trans) of 1,2-disubstituted VCPs by simple 1H NMR is prone to error. The coupling constants (
) for cis and trans isomers often overlap (range 4–9 Hz).
Recommended Protocol for Ambiguous Assignments:
Do not rely solely on NOESY correlations, which can be misleading due to spin diffusion or conformational averaging.
qNOE (Quantitative NOE): Measure build-up rates of NOE signals to determine precise interproton distances.
DFT Calculation: Compute the Boltzmann-averaged geometry of candidate isomers (cis and trans) at a high level of theory (e.g., B3LYP/6-31G*).
Comparison: Match the experimental interproton distances (from qNOE) and coupling constants with the computed values.
This protocol describes the synthesis of a chiral vinylcyclopropane carboxylate, a common precursor for HCV protease inhibitors.
Objective: Synthesis of methyl (1R, 2S)-2-vinylcyclopropane-1-carboxylate.
Reagents:
Styrene or diene (1.0 equiv)
Methyl vinyldiazoacetate (1.2 equiv)
Catalyst: Rh
(S-DOSP) (0.5 - 1.0 mol%)
Solvent: Anhydrous Hexanes or DCM (degassed)
Step-by-Step Methodology:
Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve Rh
(S-DOSP) (0.01 equiv) in anhydrous hexanes (concentration ~0.01 M).
Substrate Addition: Add the alkene substrate (styrene/diene) (1.0 equiv) to the catalyst solution.
Controlled Addition (Critical Step):
Dissolve the methyl vinyldiazoacetate in hexanes.
Why? High local concentration of diazo compounds leads to dimerization (fumarate/maleate formation) rather than cyclopropanation.
Using a syringe pump, add the diazo solution to the reaction flask over 4–6 hours at room temperature (or -78°C for higher ee, depending on substrate).
Monitoring: Monitor consumption of the diazo compound by the disappearance of the characteristic IR stretch (~2100 cm
) or by TLC.
Workup: Once addition is complete and N
evolution ceases, concentrate the solvent in vacuo.
Purification: Purify via flash chromatography on silica gel. Note: VCPs can be acid-sensitive; consider adding 1% Et
N to the eluent if the product is unstable.
Validation:
Enantiomeric Excess: Determine by Chiral HPLC (e.g., Chiralcel OD-H column).
Diastereomeric Ratio: Determine by 1H NMR of the crude mixture (integrate vinyl protons).
References
Stereoselective Synthesis of Fused Vinylcyclopropanes. Organic Letters. (2018).
Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science. (2011).
Vinylcyclopropane Rearrangement. Grokipedia.
Structure-activity relationships for the selectivity of hepatitis C virus NS3 protease inhibitors. NIH/PubMed. (2004).
Clarifying Stereochemical Outcomes in Radical-Initiated Vinyl Cyclopropane Cycloadditions. ChemRxiv. (2026).
Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation. NIH/PMC.
Application Note: Vinylcyclopropanes (VCPs) in Organic Synthesis
This Application Note is designed for researchers and drug development chemists, focusing on the strategic deployment of vinylcyclopropanes (VCPs) in complex molecule synthesis. Executive Summary Vinylcyclopropanes (VCPs...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and drug development chemists, focusing on the strategic deployment of vinylcyclopropanes (VCPs) in complex molecule synthesis.
Executive Summary
Vinylcyclopropanes (VCPs) represent a class of high-energy building blocks (strain energy ~26 kcal/mol) that function as versatile C5 synthons.[1][2] Their utility stems from the synergistic activation of the strained cyclopropane ring by the adjacent
-system, enabling access to complex cyclopentanoid and cycloheptanoid scaffolds found in terpenes (e.g., Aphidicolin, Hirsutene) and pharmaceutical intermediates. This guide details the mechanistic principles and experimental protocols for three primary applications: Thermal/Catalytic Rearrangements , Rhodium-Catalyzed [5+2] Cycloadditions , and Palladium-Catalyzed Ring Opening .
Mechanistic Underpinnings[1][3][4][5]
The Vinylcyclopropane-Cyclopentene Rearrangement
The rearrangement of VCP to cyclopentene is a fundamental transformation that can proceed via two distinct pathways depending on activation:
Thermal (Diradical/Pericyclic): A high-temperature rearrangement often described as a [1,3]-sigmatropic shift. While formally allowed photochemically, the thermal variant often proceeds via a diradical intermediate, particularly in constrained systems.
Metal-Catalyzed: Transition metals (Rh, Ni, Pd) lower the activation energy by coordinating to the alkene and facilitating oxidative addition into the cyclopropane C-C bond, forming a metallacyclobutane or
-allyl species.
Rhodium-Catalyzed [5+2] Cycloaddition
Pioneered by the Wender group, this reaction utilizes the VCP as a 5-carbon component reacting with a 2-carbon
-system (alkyne, alkene, allene) to form seven-membered rings (cycloheptenes).[2][3] This is a premier method for constructing medium-sized rings difficult to access via entropy-disfavored cyclizations.
Pathway Visualization
The following diagram illustrates the divergent reactivity of VCPs under different catalytic manifolds.
Figure 1: Divergent reaction pathways for Vinylcyclopropanes (VCPs) leading to 5-, 7-, and open-chain scaffolds.
Detailed Experimental Protocols
Protocol A: Rhodium-Catalyzed [5+2] Cycloaddition
Application: Synthesis of functionalized cycloheptenes (e.g., hydroazulene cores).
Standard Reference: Wender, P. A. et al. J. Am. Chem. Soc.1995 , 117, 4720.
Materials
Substrate: Alkyne-vinylcyclopropane (tethered) or VCP + external alkyne.
Catalyst:
(Chlorodicarbonylrhodium(I) dimer).
Solvent: Toluene or 1,2-Dichloroethane (DCE) (Anhydrous, degassed).
Atmosphere: Argon or Nitrogen (CO atmosphere sometimes required for catalyst stability).
Step-by-Step Methodology
Preparation: In a glovebox or under strict Schlenk conditions, weigh
(0.5 – 5.0 mol%) into a flame-dried reaction vial equipped with a magnetic stir bar.
Solvation: Dissolve the VCP substrate (1.0 equiv) in degassed Toluene to reach a concentration of 0.01 M to 0.1 M. Note: Lower concentrations (0.01 M) favor intramolecular cyclization over oligomerization.
Addition: Transfer the substrate solution to the catalyst vial via syringe.
Reaction: Seal the vial and heat to 80–110 °C . Monitor reaction progress via TLC or GC-MS. Typical reaction times range from 2 to 24 hours.
Optimization Tip: If catalyst decomposition is observed (formation of Rh black), perform the reaction under a balloon of CO (1 atm) or add a phosphine ligand (e.g.,
) to stabilize the active species, though this may reduce rate.
Workup: Cool the mixture to room temperature. Filter the solution through a small pad of silica gel or Celite using diethyl ether or ethyl acetate as the eluent to remove rhodium residues.
Purification: Concentrate the filtrate under reduced pressure and purify the residue via flash column chromatography.
Data Summary: Catalyst Performance
Catalyst System
Temp (°C)
Typical Yield
Comments
|
| 80-110 | 75-95% | Standard system; robust for alkynes. |
| + | 110 | 60-85% | Slower, but higher stability for difficult substrates. |
| + AgSbF6 | RT-60 | 80-95% | Cationic Rh(I); highly active, often works at lower temps. |
Application: Total synthesis of cyclopentanoid natural products (e.g., Hirsutene).
Standard Reference: Hudlicky, T. et al. Angew.[4] Chem. Int. Ed.2010 , 49, 4864.[4][5]
Materials
Substrate: Silyl-oxy-vinylcyclopropane or simple VCP.
Safety Check: This reaction generates significant pressure. Use a blast shield and rated pressure vessels.
Preparation: Dissolve the VCP substrate in a high-boiling inert solvent (e.g.,
-dichlorobenzene or toluene) if concentration effects are needed, or perform neat if the substrate is stable.
Heating:
Method A (Sealed Tube): Heat the vessel to 250–350 °C (depending on substitution). Note: Silyl-oxy substituents significantly lower the activation energy, allowing rearrangement at 150–200 °C .
Method B (FVP): Sublime the substrate through a quartz tube heated to 500–600 °C under high vacuum (0.01–0.1 mmHg). The product is collected in a cold trap (liquid
FVP: Warm the cold trap to room temperature and wash out the product with
.
Purification: Standard silica gel chromatography.
Protocol C: Palladium-Catalyzed Ring Opening/Alkylation
Application: Functionalization of the cyclopropane ring with soft nucleophiles.
Standard Reference: Trost, B. M. et al. J. Am. Chem. Soc.2002 , 124, 9328.
Materials
Substrate: VCP with an electron-withdrawing group (EWG) or simple VCP.
Catalyst:
(2.5 mol%).
Ligand: dppe (1,2-bis(diphenylphosphino)ethane) or
.
Nucleophile: Sodium dimethyl malonate (or similar soft nucleophile).
Solvent: THF or DMSO.
Step-by-Step Methodology
Catalyst Activation: In a Schlenk flask, mix
and the phosphine ligand in anhydrous THF under argon. Stir for 15 minutes at RT until the solution changes color (complex formation).
Nucleophile Preparation: In a separate flask, generate the anion of the nucleophile (e.g., malonate) using NaH in THF/DMSO (0 °C to RT).
Reaction: Add the VCP substrate to the catalyst solution, followed immediately by the nucleophile solution.
Conditions: Stir at Room Temperature to 60 °C .
Mechanism Check: The Pd(0) attacks the VCP to form a
-allyl palladium species (opening the ring). The nucleophile then attacks the -allyl terminus, resulting in a linear, functionalized product.
Workup: Quench with saturated
, extract with ether, and purify via chromatography.
Troubleshooting & Optimization
Solvent Effects[8]
Non-polar solvents (Toluene, Hexane): Favor the concerted rearrangement mechanisms and minimize charged intermediates.
Polar Aprotic (DMSO, DMF): Essential for nucleophilic ring-opening reactions to solubilize anionic nucleophiles.
Concentration: High dilution (<0.01 M) is critical for intramolecular [5+2] reactions to prevent intermolecular dimerization.
Catalyst Selection Guide
Rh(I) Neutral (
): Best starting point for [5+2].
Rh(I) Cationic (
): Use for sterically hindered substrates or when lower temperatures are required.
Ni(0) (
): Alternative for [5+2] but often requires specific N-heterocyclic carbene (NHC) ligands.
References
Wender, P. A.; Takahashi, H.; Witulski, B. "Transition metal-catalyzed [5 + 2] cycloadditions of vinylcyclopropanes and alkynes: A new strategy for the synthesis of seven-membered rings." J. Am. Chem. Soc.[6][7]1995 , 117, 4720–4721. Link
Hudlicky, T.; Reed, J. W. "From Discovery to Application: 50 Years of the Vinylcyclopropane–Cyclopentene Rearrangement and Its Impact on the Synthesis of Natural Products."[4] Angew.[4] Chem. Int. Ed.2010 , 49, 4864–4876.[4][5] Link
Trost, B. M.; Toste, F. D.; Shen, H. C. "Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinylcyclopropanes." J. Am. Chem. Soc.[6][7]2000 , 122, 2379–2380. Link
Yu, Z.-X.; Wang, Y.; Wang, J. "A Computationally Designed Rh(I)-Catalyzed Two-Component [5+2+1] Cycloaddition of Ene-vinylcyclopropanes and CO." J. Am. Chem. Soc.[6][7]2008 , 130, 7178–7179. Link
Baldwin, J. E. "Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes." Chem. Rev.[4]2003 , 103, 1197–1212. Link
(2-Methylprop-2-en-1-yl)cyclopropane as a synthon in total synthesis
This Application Note is designed for researchers in physical organic chemistry, enzymology, and total synthesis.[1] It details the utility of (2-Methylprop-2-en-1-yl)cyclopropane (often referred to as isobutenylcyclopro...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in physical organic chemistry, enzymology, and total synthesis.[1] It details the utility of (2-Methylprop-2-en-1-yl)cyclopropane (often referred to as isobutenylcyclopropane or cyclopropylmethallyl ) as a precision kinetic probe and a structural synthon.[1]
(2-Methylprop-2-en-1-yl)cyclopropane represents a privileged class of "hypersensitive" mechanistic probes.[1] Structurally, it consists of a cyclopropane ring tethered to a 2-methylallyl (methallyl) group.[1] This specific connectivity creates a unique chemical environment where the methylene bridge is bis-activated : it is adjacent to both a strained ring and a
-system.
Core Utility[1]
Ultrafast Radical Clock (
s): The molecule serves as a definitive test for radical intermediates in oxidation reactions (e.g., Cytochrome P450 hydroxylation).[1] Hydrogen atom abstraction at the allylic position generates a cyclopropylcarbinyl radical, which undergoes rapid ring-opening.[1] The ratio of rearranged to unrearranged products quantifies the "rebound rate" of the oxidant.
Terpenoid Synthon: In total synthesis, the molecule acts as a "spring-loaded" C7 building block.[1] The strain energy of the cyclopropane ring (
27.5 kcal/mol) drives acid-catalyzed rearrangements and transition-metal-mediated cycloadditions, facilitating access to gem-dimethyl cyclopentanes and cycloheptanes common in terpene natural products.[1]
Part 2: Synthesis Protocol
Objective: Scalable, isomer-pure synthesis of (2-Methylprop-2-en-1-yl)cyclopropane.
Challenge: Avoidance of premature ring-opening or isomerization during C-C bond formation.
Part 3: The Radical Clock Protocol (Mechanistic Probe)[1]
This protocol describes using the molecule to distinguish between Radical (HAT) and Cationic/Concerted mechanisms in enzymatic or chemical oxidations.[1]
The Mechanism
If an oxidant (e.g., P450 Compound I) abstracts a hydrogen atom from the bis-allylic position (C1'), a cyclopropylcarbinyl radical is formed.[1] This radical rearranges to a homoallylic radical with a rate constant (
Analyze the organic layer.[1][2] Look for the following diagnostic peaks:
Metabolite A (Unrearranged): 1-cyclopropyl-2-methylprop-2-en-1-ol.[1] (Indicates Cationic pathway or "Ultrafast" rebound
).
Metabolite B (Rearranged): 2-methyl-hexa-2,5-dien-1-ol derivatives.[1] (Indicates Radical pathway).
Data Interpretation Table
Observation
Mechanism Implication
Calculation
Only Alcohol A
Concerted Insertion or Cationic
N/A
Mixture (A + B)
Radical Mechanism (Finite Lifetime)
Only Product B
Radical Mechanism (Slow Rebound)
Part 4: Visualization of Pathways
The following diagram illustrates the divergent pathways controlled by the radical clock mechanism.
Caption: Mechanistic divergence of (2-Methylprop-2-en-1-yl)cyclopropane oxidation. The presence of rearranged product confirms a radical intermediate with a finite lifetime.
Part 5: Synthon Application in Total Synthesis[7]
Beyond kinetics, this molecule is a valuable 5-carbon synthon for constructing gem-dimethyl motifs found in terpenes (e.g., carenes, thujenes).[1]
Protocol: Acid-Catalyzed Biomimetic Cyclization
This reaction mimics the biogenesis of terpenes, converting the acyclic precursor into a cyclic scaffold.[1]
Setup: Dissolve (2-Methylprop-2-en-1-yl)cyclopropane (1.0 equiv) in dry CH
Cl (0.1 M).
Catalyst: Add Tin(IV) Chloride (SnCl
, 1.0 equiv) or BFOEt at -78°C.
Reaction: The Lewis acid complexes with the alkene, triggering ring opening of the cyclopropane to form a tertiary carbocation.[1]
Trapping: The cation can be trapped by internal nucleophiles (if functionalized) or external nucleophiles (e.g., acetate) to generate functionalized homoallylic systems .[1]
Result: Provides rapid access to 1,1-disubstituted olefinic chains or, upon modification, [3+2] annulation precursors.
References
Newcomb, M. (1993).[1] "Radical kinetics and the 'radical clock' approach to mechanism." Tetrahedron, 49(6), 1151-1176.[1] Link[1]
Ortiz de Montellano, P. R., & Stearns, R. A. (1987).[1] "Timing of the radical recombination step in cytochrome P-450 catalysis with ring-strained probes." Journal of the American Chemical Society, 109(5), 1447-1453.[1] Link[1]
Bowry, V. W., Lusztyk, J., & Ingold, K. U. (1991).[1] "Calibration of a new standard of rapidity for kinetic probes of radical reactions: The cyclopropylcarbinyl radical clock." Journal of the American Chemical Society, 113(15), 5687-5698.[1] Link[1]
Wender, P. A., et al. (2014).[1] "Transition Metal-Catalyzed Cycloadditions of Vinylcyclopropanes." Top Current Chemistry, 346, 195-231.[1][3] Link
Shaffer, C. L., et al. (2002).[1] "Formation of Cyclopropanone During Cytochrome P450-catalyzed N-dealkylation." Chemical Research in Toxicology, 15(8), 1001-1009.[1] Link
Transition-metal-catalyzed reactions of vinylcyclopropanes
Application Note & Protocol Guide: Advanced Transition-Metal-Catalyzed Cycloadditions of Vinylcyclopropanes Target Audience: Synthetic Organic Chemists, Process Researchers, and Drug Development Professionals Content Typ...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide: Advanced Transition-Metal-Catalyzed Cycloadditions of Vinylcyclopropanes
Target Audience: Synthetic Organic Chemists, Process Researchers, and Drug Development Professionals
Content Type: Mechanistic Guide and Validated Experimental Protocols
Scientific Rationale & Mechanistic Principles
Vinylcyclopropanes (VCPs) are highly versatile building blocks in modern synthetic chemistry. Characterized by an inherent ring strain of approximately 28 kcal/mol, the cyclopropane moiety is energetically primed for ring-opening[1]. However, thermal activation alone often requires harsh conditions and lacks selectivity[2].
Transition-metal catalysis (utilizing Pd, Rh, Ru, or Ir) exploits the adjacent vinyl group as a directing ligand. The metal coordinates to the alkene, facilitating an oxidative addition that selectively cleaves the strained C–C bond[3]. This generates a highly reactive π-allyl-metal intermediate. Depending on the metal, the substitution pattern of the VCP, and the reaction conditions, this intermediate can diverge into two primary pathways:
Three-Carbon (C3) Synthons: Typical in Palladium-catalyzed formal [3+2] cycloadditions, where VCPs bearing geminal electron-withdrawing groups (EWGs) form a zwitterionic η3-allyl Pd(II) species that reacts with electron-deficient dipolarophiles[4].
Five-Carbon (C5) Synthons: Typical in Rhodium- or Ruthenium-catalyzed [5+2] cycloadditions, where the entire VCP framework is incorporated into a seven-membered ring upon reaction with an alkyne or alkene[2][5].
Mechanistic Pathway Visualization
General mechanism of transition-metal-catalyzed VCP cycloadditions.
Quantitative Data: Comparison of Catalytic Systems
The choice of transition metal dictates the reaction mode and the resulting carbocyclic or heterocyclic scaffold. The table below summarizes the operational parameters for key VCP transformations[1][6].
Catalyst System
Primary Synthon
Reaction Type
Typical Dipolarophile / Acceptor
Key Intermediates
Typical Yields
Pd(0) / Phosphine
C3
[3+2]
Electron-deficient olefins, imines, azadienes
Zwitterionic η3-allyl Pd(II)
70–95%
Rh(I) / dppp
C5
[5+2]
Alkynes, unactivated alkenes
Rhodium π-allyl / Metallacycle
65–90%
Ir(I) / AgOTf
C3
[3+3]
2-indolylmethanols
Cationic (π-allyl)-Ir
75–88%
Ru(II) / Cp *
C5
[5+2]
Alkynes (Intramolecular)
Ruthenacyclopentene
60–85%
Pd(0) / Photocatalyst
C3
[3+2]
Photogenerated ketenes (from α-diazoketones)
Chiral π-allyl Pd(II)
Up to 99% (ee)
Note: Recent 2026 advancements have successfully merged Pd-catalysis with visible-light photocatalysis to trap highly reactive photogenerated ketenes, yielding complex tetrahydrofurans with up to 99% enantiomeric excess[7].
Objective: Synthesis of highly substituted cyclopentanes or spiro-heterocycles from VCPs and weak electrophiles (e.g., alkenyl N-heteroarenes)[8].
Causality & Design:
VCPs require activation to react with weak electrophiles. We utilize a Pd(0) source paired with a chiral ligand (e.g., SEGPHOS) to dictate the stereochemical outcome via a dynamic kinetic resolution of the π-σ-π isomerization of the Pd-allyl complex[9]. Crucially, LiBr is added as a mild Lewis acid . It is not merely a spectator salt; it coordinates to the heteroatom of the electrophile, lowering its LUMO and enabling nucleophilic attack by the zwitterionic Pd-allyl species[8].
Workflow for Palladium-Catalyzed Asymmetric [3+2] Cycloaddition.
Step-by-Step Procedure:
Catalyst Pre-activation: In an oven-dried Schlenk tube under an argon atmosphere, add Pd2(dba)3 (2.5 mol%) and (R)-SEGPHOS (5.5 mol%). Dissolve in anhydrous, degassed toluene (2.0 mL). Stir at room temperature for 30 minutes until the solution turns a homogeneous bright yellow, indicating the formation of the active L*Pd(0) complex.
Substrate Addition: Add the activated VCP (0.20 mmol, 1.0 equiv) and the alkenyl N-heteroarene (0.30 mmol, 1.5 equiv) to the reaction mixture.
Lewis Acid Activation: Quickly add anhydrous LiBr (20 mol%)[8]. Self-Validation Check: The reaction mixture may slightly darken; ensure the system remains strictly anhydrous, as moisture will quench the Lewis acid and hydrolyze the zwitterionic intermediate.
Cycloaddition: Seal the tube and heat to 60 °C. Stir for 12–24 hours. Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-active VCP spot validates the completion of the oxidative addition cascade.
Workup: Cool to room temperature, filter through a short pad of Celite, and elute with EtOAc (10 mL). Concentrate the filtrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the enantioenriched cyclopentane derivative.
Objective: Construction of fused bicyclic cycloheptenes from 1-ene/yne-VCPs[3][5].
Causality & Design:
Unlike Pd, Rh(I) strongly favors the cleavage of the less substituted C–C bond of the cyclopropane, forming a metallacycle rather than a zwitterion[2]. This allows the VCP to act as a C5 synthon. Using a cationic Rh complex like [Rh(dppp)]SbF6 provides a highly electrophilic metal center that accelerates the coordination and insertion of the tethered alkyne/alkene[3].
Step-by-Step Procedure:
Preparation: In a glovebox, weigh [Rh(dppp)]SbF6 (5 mol%) into a dry reaction vial equipped with a magnetic stir bar.
Solvent Addition: Add anhydrous, degassed 1,2-dichloroethane (DCE) to achieve a substrate concentration of 0.05 M. Expert Insight: High dilution is critical here to prevent intermolecular oligomerization and favor the intramolecular [5+2] pathway.
Substrate Introduction: Inject the 1-yne-VCP substrate (0.2 mmol) dissolved in a minimal amount of DCE.
Reaction: Seal the vial, remove it from the glovebox, and heat at 80 °C for 4–8 hours.
Validation: Analyze an aliquot via crude NMR or GC-MS. The shift of the alkyne carbon signals and the appearance of cycloheptene olefinic protons confirm successful reductive elimination.
Isolation: Concentrate the mixture and purify via silica gel chromatography.
Stereocontrol via the Curtin-Hammett Principle: In Pd-catalyzed asymmetric [3+2] cycloadditions, the initial oxidative addition generates a mixture of diastereomeric π-allyl palladium complexes. High enantioselectivity is achieved not because the initial oxidative addition is selective, but because the complexes rapidly interconvert via π-σ-π isomerization. The chiral ligand creates a steric pocket that makes nucleophilic attack on one isomer significantly faster than the other[9].
Synergistic Catalysis for Challenging Substrates: When using unactivated imines (e.g., N-aryl or N-benzyl imines) as dipolarophiles, standard Pd catalysis often fails due to low electrophilicity. Implementing a synergistic catalysis approach —combining a Pd(0) catalyst with a chiral phosphoric acid—simultaneously activates the VCP (via Pd) and protonates the imine (via the Brønsted acid), facilitating the[3+2] cycloaddition to yield polysubstituted pyrrolidines[4].
Substituent Effects on Reaction Modes: The substitution pattern on the VCP drastically alters the reaction trajectory. For example, in Rh(I) catalysis, trans-ene-VCPs exclusively undergo [3+2] cycloadditions, whereas cis-ene-VCPs undergo [5+2] cycloadditions. This divergence is due to the steric constraints during the formation of the metallacycle intermediate[3][5].
References
Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. The Journal of Organic Chemistry. 3
Application Note: Rhodium-Catalyzed Ring Opening of Vinyl Cyclopropanes
Executive Summary Vinyl cyclopropanes (VCPs) represent a unique class of "spring-loaded" synthons in organic chemistry. Possessing approximately 27 kcal/mol of strain energy, these motifs are kinetically stable yet therm...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Vinyl cyclopropanes (VCPs) represent a unique class of "spring-loaded" synthons in organic chemistry. Possessing approximately 27 kcal/mol of strain energy, these motifs are kinetically stable yet thermodynamically primed for rearrangement. While thermal activation often requires harsh conditions (>300 °C) and leads to non-selective biradical pathways, Rhodium(I) catalysis allows these transformations to proceed under mild conditions with exquisite chemo-, regio-, and stereocontrol.
This guide details the two primary reactivity manifolds for Rh-catalyzed VCP ring opening:
[5+2] Cycloaddition: The gold standard for accessing seven-membered rings (cycloheptanoids) fused to five- or six-membered rings.
Nucleophilic Interception: A modern approach to ring-opening functionalization, converting VCPs into linear, functionalized alkenes.
Mechanistic Foundation
The utility of Rh(I) lies in its ability to oxidative add into the strained C–C bond of the cyclopropane adjacent to the vinyl group. This process is generally believed to proceed via a concerted oxidative cyclization or a stepwise cleavage to form a metallacycle.
The Catalytic Cycle ([5+2] Pathway)
The reaction initiates with the coordination of the Rh(I) species to the alkene and the alkyne (in intramolecular cases). The critical step is the cleavage of the cyclopropane bond to form a rhodacyclopentene intermediate (or a
-allyl species depending on ligand electronics).
Figure 1: General catalytic cycle for the Rh(I)-catalyzed [5+2] cycloaddition of vinyl cyclopropanes and alkynes.
Application I: Intramolecular [5+2] Cycloaddition
This protocol describes the synthesis of a 5,7-fused bicyclic system. This reaction is particularly valuable in the synthesis of terpene natural products (e.g., ingenol, phorbol).
Experimental Design Strategy
Catalyst Choice:
is often the starting point due to its stability and cost. However, Wilkinson's catalyst or cationic complexes like may be required for sterically encumbered substrates.
Solvent: Toluene or Dioxane are standard. Trifluoroethanol (TFE) can accelerate sluggish reactions by stabilizing the cationic transition states involved in ring opening.
Concentration: High dilution (0.01 M to 0.05 M) is critical for intramolecular reactions to suppress intermolecular oligomerization.
Standard Operating Procedure (SOP)
Target Transformation: Conversion of an alkyne-tethered VCP to a bicyclo[5.3.0]decadiene system.
Preparation: Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of argon.
Catalyst Charging: In a glovebox or under rapid argon flow, add
(9.7 mg, 0.025 mmol, 5 mol% relative to substrate).
Solvent Addition: Add anhydrous, degassed toluene (10 mL). Note: The solution should turn pale yellow.
Substrate Addition: Dissolve the VCP substrate (0.50 mmol) in toluene (2 mL) and add it to the reaction vessel via syringe.
Critical Check: Rinse the syringe with an additional 1 mL of toluene to ensure quantitative transfer. Total volume = 13 mL (~0.04 M).
Reaction: Heat the mixture to 80 °C in an oil bath. Monitor by TLC or LC-MS every 2 hours.
Typical Time: 2–12 hours depending on substitution.
Work-up: Once the starting material is consumed (TLC shows disappearance of the high Rf spot), cool the reaction to room temperature.
Purification: Filter the mixture through a short pad of silica gel/Celite to remove Rh residues. Rinse with diethyl ether. Concentrate the filtrate in vacuo.
Isolation: Purify the crude oil via flash column chromatography (Hexanes/EtOAc gradient).
Data Summary: Catalyst Performance Comparison
Catalyst
Ligand System
Temp (°C)
Yield (%)
Notes
CO (labile)
80
85-92
Excellent for simple substrates; cost-effective.
Phosphine
110
70-80
Requires higher temp; good for acid-sensitive groups.
+ AgSbF6
Cationic/Naked
RT-60
90-95
Best for difficult substrates ; highly active.
Application II: Nucleophilic Ring Opening
Recent advancements allow for the interception of the
-allyl rhodium intermediate with nucleophiles (e.g., aryl boronic acids, amines), rather than a cycloaddition partner. This results in functionalized linear alkenes.
Mechanism of Interception
Unlike the [5+2] which is atom-economical and unimolecular (in the intermediate stage), this pathway involves transmetalation.
Figure 2: Pathway for nucleophilic ring opening of VCPs.
Protocol Modification
Catalyst:
or .
Additive:
or mild base (Cs2CO3) is often required to facilitate transmetalation with boronic acids.
Solvent: MeOH/Dioxane mixtures are common to solubilize the boronic acid.
Troubleshooting & Optimization (The "Expertise" Pillar)
Common Failure Modes
Isomerization to Dienes: If the [5+2] cycloaddition is slow, the VCP may simply isomerize to a conjugated diene.
Solution: Switch to a more electron-deficient catalyst (e.g.,
) or increase concentration slightly to favor the bimolecular/intramolecular trapping over unimolecular H-shift.
Oligomerization: Common in intermolecular reactions.
Solution: Use slow addition (syringe pump) of the VCP to a solution of the catalyst and the alkyne partner.
Ligand Effects
Phosphites vs. Phosphines: Phosphites (like in Wilkinson's catalyst modifications) increase the electrophilicity of the metal, often accelerating the initial oxidative addition into the cyclopropane.
N-Heterocyclic Carbenes (NHCs): Rarely used for this specific transformation as they are often too bulky and electron-rich, stabilizing the Rh(I) resting state too strongly.
References
Wender, P. A. , et al. "Transition Metal-Catalyzed [5 + 2] Cycloadditions of Vinylcyclopropanes and Alkynes: A New Strategy for the Synthesis of Seven-Membered Rings." Journal of the American Chemical Society, vol. 117, no. 16, 1995, pp. 4720–4721. Link
Wender, P. A. , et al. "Rhodium-Catalyzed [5+2] Cycloaddition Reactions."[1][2] Organic Reactions, 2002. Link
Yu, Z.-X. , et al. "Mechanism and Stereochemistry of Rhodium-Catalyzed [5 + 2 + 1] Cycloaddition of Ene–Vinylcyclopropanes and Carbon Monoxide." Journal of the American Chemical Society, 2022. Link
Evans, P. A. , et al. "Rhodium-catalyzed [(3+2)+1] carbocyclization reactions of alkynylidenecyclopropanes."[3] Organic Letters, 2014.[3] Link
Trost, B. M. , et al. "Pd-Catalyzed Ring Opening of D-A Cyclopropanes." Journal of the American Chemical Society, 2018. (Cited for context on comparative metal reactivity). Link
Advanced Protocols for Palladium-Catalyzed Cross-Coupling with Cyclopropyl Groups: Strategies for Medicinal Chemistry
Executive Summary & Rationale The cyclopropyl group is a privileged pharmacophore in modern medicinal chemistry. Its incorporation into drug scaffolds often leads to enhanced microsomal metabolic stability, improved aque...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
The cyclopropyl group is a privileged pharmacophore in modern medicinal chemistry. Its incorporation into drug scaffolds often leads to enhanced microsomal metabolic stability, improved aqueous solubility, and favorable conformational restriction—a phenomenon closely related to the "magic methyl" effect[1]. However, installing cyclopropyl groups via transition-metal-catalyzed cross-coupling presents unique mechanistic challenges compared to standard
- or linear - couplings. This application note provides a comprehensive, causality-driven guide to mastering palladium-catalyzed cyclopropanation, focusing on self-validating experimental protocols and mechanistic troubleshooting.
Mechanistic Causality: The Cyclopropyl Challenge
To successfully execute these couplings, researchers must understand the specific failure modes of cyclopropyl-metal intermediates.
The Beta-Hydride Elimination Myth vs. Ring Opening
Linear alkyl-palladium intermediates are notoriously prone to
-hydride elimination. Cyclopropyl-palladium species, conversely, are relatively stable toward this pathway because the rigid, strained ring geometry prevents the required syn-coplanar arrangement of the palladium atom and the -hydrogen. Instead, the primary failure mode is ring-opening isomerization . If the reductive elimination step is too slow, the strained cyclopropyl-Pd(II) intermediate can isomerize into a thermodynamically more stable allyl-palladium species, leading to undesired allyl-arene byproducts.
The Protodeboronation Problem
In standard Suzuki-Miyaura couplings, cyclopropylboronic acid is highly susceptible to protodeboronation due to the high
-character of the C-B bond. This degradation pathway consumes the nucleophile before transmetalation can occur, historically requiring massive excesses of the boronic acid (up to 200%) to drive the reaction to completion[2].
Figure 1. Catalytic cycle of Pd-catalyzed cyclopropyl cross-coupling and ring-opening side reaction.
Strategic Selection of Coupling Partners
To overcome these mechanistic hurdles, modern protocols utilize stabilized nucleophiles and highly active, sterically bulky ligands (such as Buchwald phosphines) that accelerate reductive elimination.
-PrBFK) acts as a bench-stable, crystalline surrogate for cyclopropylboronic acid. In the presence of water and a mild base, it undergoes slow, controlled hydrolysis to the active boronic acid. This "release mechanism" keeps the instantaneous concentration of the boronic acid low, effectively suppressing protodeboronation while maintaining a steady supply for transmetalation[3]. This strategy has been successfully applied to unactivated aryl chlorides[2] and benzyl chlorides[4].
Strategy B: Cyclopropylzinc Halides (Negishi)
For highly sterically hindered or electron-rich electrophiles where Suzuki coupling stalls, Negishi coupling using cyclopropylzinc bromide is preferred. The high nucleophilicity of the zincate accelerates transmetalation, allowing the reaction to proceed at room temperature. Operating at lower temperatures is critical for suppressing the activation energy required for the ring-opening side reaction[5].
Quantitative Data: Comparative Strategy Matrix
Methodology
Nucleophile Reagent
Typical Catalyst System
Yield Range
Advantages
Limitations
Traditional Suzuki
-PrB(OH)
Pd(dppf)Cl or Pd(PPh)
40–70%
Atom economical, commercially available
High protodeboronation, requires large reagent excess
Figure 2. Decision matrix for selecting the optimal cyclopropyl cross-coupling methodology.
Protocol 1: Suzuki-Miyaura Coupling using Potassium Cyclopropyltrifluoroborate
Objective: Robust coupling of an aryl or benzyl chloride with
-PrBFK.
Causality Checkpoint: The use of a biphasic solvent system (Toluene/HO) is strictly required. The water is not merely a solvent; it is a chemical reactant necessary to hydrolyze the trifluoroborate into the active boronic acid species[3].
Step-by-Step Procedure:
Reagent Assembly: In an oven-dried Schlenk flask, combine the aryl chloride (1.0 equiv, e.g., 1.0 mmol), potassium cyclopropyltrifluoroborate (1.5 equiv, 1.5 mmol), Pd(OAc)
CO (3.0 equiv). Rationale: A strong, soluble base facilitates the transmetalation step by forming the reactive hydroxo-palladium intermediate and neutralizing the HF byproduct generated during trifluoroborate hydrolysis.
Degassing (Critical Step): Add a 10:1 mixture of Toluene/H
O (10 mL total volume). Freeze-pump-thaw the mixture three times. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich RuPhos ligand and the Pd(0) active species.
Reaction Execution: Heat the mixture to 80–100 °C for 12–24 hours under a positive pressure of argon. Monitor conversion via LC-MS.
Workup & Validation: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 × 10 mL) to remove inorganic salts. Dry the organic layer over Na
SO, concentrate, and purify via silica gel chromatography. Self-Validation: The absence of allyl-arene byproducts in the crude NMR confirms that reductive elimination outpaced ring-opening.
Protocol 2: Negishi Coupling using Cyclopropylzinc Bromide
Objective: Coupling of a sterically hindered aryl bromide with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-PrZnBr.
Causality Checkpoint: The organozinc reagent is highly moisture-sensitive. The reaction must be strictly anhydrous. The high reactivity of the zincate allows for lower temperatures, effectively preventing cyclopropyl ring opening.
Step-by-Step Procedure:
Catalyst Activation: In an oven-dried Schlenk tube, add Pd
(dba) (2.5 mol%) and SPhos (10 mol%). Purge the vessel with argon for 10 minutes.
Electrophile Addition: Add the aryl bromide (1.0 equiv, 1.0 mmol) dissolved in anhydrous THF (5 mL).
Transmetalation: Dropwise add a commercially available (or freshly prepared) 0.5 M solution of cyclopropylzinc bromide in THF (1.5 equiv, 3.0 mL) at room temperature. Rationale: Slow addition prevents localized heating and suppresses homocoupling of the zinc reagent.
Reaction Execution: Stir at 25–65 °C (depending on electrophile reactivity) for 4–12 hours.
Quenching & Workup: Quench the reaction carefully at 0 °C with saturated aqueous NH
Cl (5 mL) to destroy unreacted organozinc species. Extract with diethyl ether (3 × 10 mL), dry over MgSO, and concentrate for purification.
References
1.[1] Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA / Organic Preparations and Procedures International.1
2.[2] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC - NIH. 2
3.[4] Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. PMC - NIH. 4
4.[5] General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions. ResearchGate. 5
5.[7] Bridge Cross-Coupling of Bicyclo[1.1.0]butanes. PMC - NIH. 7
6.[3] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC - NIH.3
7.[6] Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. ACS Publications. 6
Asymmetric synthesis with chiral cyclopropane building blocks
Application Note: Asymmetric Synthesis Utilizing Chiral Cyclopropane Building Blocks in Drug Discovery Executive Summary & Medicinal Chemistry Context The cyclopropane ring is a privileged structural motif in modern medi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Asymmetric Synthesis Utilizing Chiral Cyclopropane Building Blocks in Drug Discovery
Executive Summary & Medicinal Chemistry Context
The cyclopropane ring is a privileged structural motif in modern medicinal chemistry. Its integration into drug scaffolds provides profound conformational restriction, locking molecules into bioactive geometries that enhance target binding affinity. Furthermore, chiral cyclopropanes serve as metabolically stable bioisosteres for alkenes, aliphatic chains, and peptide bonds.
However, the utility of these building blocks hinges entirely on the precision of their asymmetric synthesis. This application note details a comprehensive, two-stage synthetic strategy: the enantioselective construction of the chiral cyclopropane ring via rhodium-catalyzed carbenoid transfer, followed by its strategic integration into complex drug scaffolds via stereospecific palladium-catalyzed cross-coupling.
Mechanistic Insights & Causality
Stage 1: Asymmetric Cyclopropanation via Chiral Dirhodium Catalysis
The formation of the cyclopropane ring is achieved through the decomposition of diazo compounds by chiral dirhodium(II) tetracarboxylate complexes (e.g., Rh2(S-DOSP)4 or Rh2(S-TPPTTL)4). The causality of stereocontrol lies in the ligand architecture: the chiral prolinate or phthalimide ligands form a highly ordered, sterically demanding "crown" around the axial coordination sites of the rhodium core. When the electrophilic rhodium carbenoid forms, this chiral pocket dictates a single trajectory for the incoming alkene, establishing both the relative (diastereomeric) and absolute (enantiomeric) stereocenters simultaneously[1]. Recent advancements demonstrate that the addition of specific additives, such as 2-chloropyridine, can dynamically alter the steric profile, drastically improving enantioselectivity for challenging substrates like ortho-substituted aryldiazoacetates[2].
Stage 2: Stereospecific Cross-Coupling
Once the chiral cyclopropyl building block is synthesized (often as a boronic ester), it must be coupled to the target drug scaffold without stereochemical erosion. Cyclopropylboronic esters undergo Suzuki-Miyaura cross-coupling with strict retention of configuration[3]. The causality behind this stereoretention is twofold: first, transmetalation from boron to palladium occurs via a stereoretentive front-side attack; second, the rigid geometry of the cyclopropane ring physically precludes the syn-coplanar arrangement required for β-hydride elimination. This allows secondary cyclopropyl organometallics to be utilized in an array of stereospecific transformations, including copper-catalyzed functionalizations[4].
Strategic Workflow Visualization
Workflow for asymmetric synthesis using chiral cyclopropane building blocks.
Quantitative Performance of Chiral Dirhodium Catalysts
The choice of catalyst and additive is highly dependent on the steric and electronic nature of the substrates. The table below summarizes the expected performance metrics based on recent optimization studies[2],[1].
Objective: Synthesize an enantioenriched cyclopropyl boronic ester building block.
Step-by-Step Methodology:
Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon. Add the alkene substrate (1.0 equiv, e.g., vinylboronic acid pinacol ester) and the chiral catalyst Rh2(S-DOSP)4 (0.5 mol%).
Solvent & Additive: Dissolve the mixture in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. If utilizing ortho-substituted diazoacetates, add 2-chloropyridine (1.5 equiv) to modulate the catalyst's chiral pocket[2].
Carbene Generation: Dissolve the diazo compound (1.2 equiv) in anhydrous DCM. Using a syringe pump, add the diazo solution dropwise over 3 hours at room temperature.
Causality: Slow addition maintains a critically low stationary concentration of the diazo precursor, suppressing the undesired bimolecular side-reaction (carbene dimerization into fumarates/maleates).
Self-Validation (In-Process): Route the reaction exhaust through an oil bubbler. The continuous evolution of N₂ gas visually validates active rhodium carbenoid formation.
Workup & Self-Validation (Post-Process): Concentrate the crude mixture in vacuo. Perform a crude ¹H NMR analysis. Validate the diastereomeric ratio (dr) by analyzing the coupling constants of the cyclopropane ring protons; trans-isomers typically exhibit
Hz, whereas cis-isomers exhibit Hz.
Purification: Purify via silica gel flash chromatography. Determine exact enantiomeric excess (ee) via chiral HPLC against a racemic standard.
Objective: Couple the chiral cyclopropyl boronate to an aryl halide drug scaffold with absolute stereoretention.
Step-by-Step Methodology:
Preparation: In a nitrogen-filled glovebox, charge a vial with the enantioenriched cyclopropyl pinacol boronate (1.1 equiv), the target aryl bromide (1.0 equiv), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (3.0 equiv).
Solvent System: Seal the vial with a PTFE septum cap, remove it from the glovebox, and inject a degassed mixture of Toluene/H₂O (10:1 ratio, 0.1 M).
Causality: Water is strictly required to hydrolyze the pinacol ester to the reactive hydroxyboronate anion, which is the active species that undergoes transmetalation to the Pd(II) center[3].
Coupling: Heat the reaction mixture to 80 °C for 12 hours under vigorous stirring.
Causality: The rigid cyclopropane geometry prevents β-hydride elimination, allowing the elevated temperature to drive the sterically hindered transmetalation step without risking alkene formation or isomerization.
Self-Validation (In-Process): At 6 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The disappearance of the aryl bromide mass peak validates catalytic turnover.
Workup & Self-Validation (Post-Process): Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify via column chromatography. Critically, perform Chiral Supercritical Fluid Chromatography (SFC) on the isolated product. Overlay the chromatogram with the starting chiral boronate's ee profile to self-validate that 100% stereoretention was achieved during the cross-coupling event.
References
[2] Role of Additives to Overcome Limitations of Intermolecular Rhodium-Catalyzed Asymmetric Cyclopropanation. Semantic Scholar.
[1] Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of[5]Paracyclophanes. ACS Catalysis.
Technical Support Center: Vinylcyclopropane (VCP) Rearrangements
Welcome to the VCP Rearrangement Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the notoriously challenging sid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the VCP Rearrangement Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the notoriously challenging side reactions associated with the vinylcyclopropane-to-cyclopentene ring expansion.
While the VCP rearrangement is a powerful tool for constructing complex natural product scaffolds, its intrinsically high activation barrier and strain-release dynamics often lead to off-target pathways. This guide provides field-proven diagnostic workflows, mechanistic causality, and self-validating experimental protocols to ensure high-fidelity cyclopentene synthesis.
When your VCP rearrangement fails to deliver the target cyclopentene, identifying the major side product is the first step toward mechanistic correction. Use the following diagnostic logic tree to isolate the root cause of your experimental failure.
Figure 1: Diagnostic flowchart for troubleshooting VCP rearrangement side reactions.
Troubleshooting FAQs: Mechanistic Causality
Q1: My thermal VCP rearrangement is yielding acyclic dienes and polymeric char instead of the target cyclopentene. Why is this happening?Causality & Solution: Uncatalyzed thermal VCP rearrangements possess an exceptionally high activation barrier (~50 kcal/mol), requiring harsh temperatures of 500–600 °C[1]. Under these extreme conditions, the reaction often bypasses the concerted pericyclic pathway and proceeds via a stepwise homolytic cleavage, generating an alkyl/allyl diradical intermediate[1]. Instead of recombining to form the cyclopentene, this diradical can undergo competitive homodienyl-[1,5]-hydrogen shifts or fragment entirely into acyclic dienes[1].
Expert Insight: To prevent this, install donor-acceptor groups (e.g., dithiane or methoxy substituents) on the cyclopropane ring. This electronic modification stabilizes the transition state, lowering the required temperature to ~220 °C and effectively suppressing diradical fragmentation[1].
Q2: I switched to a Ni(0) catalyst to lower the reaction temperature, but now I am observing skipped acyclic dienes. How do I prevent this?Causality & Solution: Transition metals like Ni(0) and Rh(I) efficiently lower the activation barrier (e.g., to ~15.5 kcal/mol for internal methyl-substituted VCPs) by oxidatively adding to the strained ring to form a partially delocalized metal-allyl intermediate[2]. However, if this intermediate possesses accessible β-hydrogens, β-hydride elimination can outcompete the desired reductive elimination step, yielding skipped acyclic dienes[3].
Expert Insight: Optimize your ligand environment. Utilizing a sterically demanding N-heterocyclic carbene (NHC) ligand, such as IPr, accelerates the reductive elimination step, forcing the catalyst to close the ring before β-hydride elimination can occur[2].
Q3: The stereochemistry of my starting material is completely scrambled in the final product. Is this a concerted or stepwise mechanism?Causality & Solution: Stereochemical scrambling (epimerization) is a hallmark of a long-lived diradical intermediate. Quasiclassical direct dynamics studies show that thermal isomerizations often result in a non-statistical dynamic scrambling, yielding a mixture of symmetry-allowed (si, ar) and symmetry-forbidden (sr, ai) products[4].
Expert Insight: To maintain stereofidelity, shift the mechanism from a stepwise diradical process to a directed transition-metal pathway. Employing Rh-catalyzed enantioconvergent conditions dictates the geometry of the metal-allyl intermediate, preserving stereocenters and preventing dynamic scrambling[5].
Mechanistic Pathways of VCP Rearrangement
Understanding the divergent pathways of the VCP rearrangement is critical for selecting the correct reaction conditions.
Figure 2: Divergent mechanistic pathways of VCP rearrangements and side product formation.
Quantitative Data: Condition & Side Product Comparison
Objective: Suppress β-hydride elimination and maximize cyclopentene yield using a sterically tuned NHC ligand.
Causality: This protocol uses an internal standard to monitor the suppression of acyclic diene formation in real-time, validating the efficiency of the reductive elimination step.
Preparation of Catalyst Stock: In a strictly nitrogen-filled glovebox, dissolve Ni(COD)₂ (1.0 equiv) and IPr ligand (2.0 equiv) in anhydrous, degassed deuterated benzene (C₆D₆). Stir the mixture for 4 hours at room temperature to ensure the complete formation of the active Ni(0)-NHC complex[2].
Substrate Addition: Add the vinylcyclopropane substrate to achieve a 0.1 M final concentration. Immediately add ferrocene (10 mol%) to serve as a self-validating internal standard[2].
Reaction Monitoring: Transfer the homogeneous mixture to a J. Young NMR tube and seal it tightly. Heat the tube to 80 °C. Monitor the disappearance of the highly shielded cyclopropyl proton signals via ¹H-NMR. The internal standard allows for real-time yield calculation and mass balance verification, confirming that acyclic dienes are not forming.
Quenching and Purification: Upon complete consumption of the VCP (typically 2-6 hours depending on substitution), open the tube to air to deactivate the highly sensitive Ni catalyst. Concentrate the crude mixture in vacuo and purify via silica gel chromatography to isolate the pure cyclopentene[2].
Protocol B: Photoredox-Catalyzed Isomerization to Cyclopentenes
Objective: Achieve ring expansion under exceptionally mild conditions to prevent premature thermal ring-opening.
Causality: Utilizing visible light excitation avoids the harsh thermal conditions (>500 °C) that lead to homolytic cleavage and polymerization.
Reaction Setup: Prepare a 0.05 M solution of the VCP substrate in a degassed solvent (e.g., acetonitrile) under an inert argon atmosphere.
Catalyst Introduction: Add the selected photoredox catalyst (e.g., an Ir- or Ru-based polypyridyl complex) at 1-5 mol% loading.
Irradiation: Irradiate the reaction mixture using blue LEDs at room temperature. The mild radical-mediated pathway (e.g., 5-exo-tet cyclization) selectively delivers the cyclopentene without triggering high-energy fragmentation.
Validation: Analyze the crude output via GC-MS. The complete absence of acyclic diene mass fragments confirms the suppression of the thermal diradical pathway.
References
Vinylcyclopropane rearrangement - Wikipedia
Source: wikipedia.org
URL:[Link]
On the Mechanism of the Ni(0)-Catalyzed Vinylcyclopropane–Cyclopentene Rearrangement
Source: nih.gov (PubMed Central)
URL:[Link]
Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement
Source: chemrxiv.org
URL:[Link]
Mechanism of the Vinylcyclopropane−Cyclopentene Rearrangement Studied by Quasiclassical Direct Dynamics
Source: acs.org (The Journal of Physical Chemistry A)
URL:[Link]
Technical Support Center: Troubleshooting Low Yields in Alkene Cyclopropanation
Welcome to the technical support center for alkene cyclopropanation. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving optimal yields...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for alkene cyclopropanation. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving optimal yields in their cyclopropanation reactions. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting.
Question 1: My Simmons-Smith reaction is sluggish or failing completely. What are the likely causes related to my reagents?
Low or no yield in a Simmons-Smith reaction often points to issues with the zinc reagent or the diiodomethane.
Inactive Zinc: The activation of zinc is critical. Commercial zinc dust can have a passivating layer of zinc oxide. It's essential to activate it to create the Zn(Cu) couple immediately before use.[1]
Causality: The Zn(Cu) couple facilitates the oxidative addition of zinc into the C-I bond of diiodomethane, forming the active iodomethylzinc iodide (ICH₂ZnI) carbenoid. Without a clean, active zinc surface, this insertion is inefficient.
Solution: Activate zinc dust by washing with dilute acid (e.g., HCl) to remove the oxide layer, followed by treatment with copper(II) sulfate.[1]
Moisture Contamination: The organozinc reagents used in Simmons-Smith and Furukawa reactions are highly sensitive to moisture.[1][2]
Causality: Water will rapidly quench the organozinc carbenoid, protonating it to form methyl iodide and rendering it unavailable for cyclopropanation.
Solution: Ensure all glassware is rigorously oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Purity of Diiodomethane: Diiodomethane can decompose over time, especially when exposed to light.
Causality: Impurities can interfere with the formation of the active carbenoid.
Solution: Use freshly purified or commercially available high-purity diiodomethane. Store it in a cool, dark place and keep the container capped.[1]
Question 2: I'm observing low yields in my transition-metal catalyzed cyclopropanation using a diazo compound. Could the diazo reagent be the problem?
Yes, the stability and purity of the diazo compound are paramount for success in these reactions.
Decomposition of the Diazo Compound: Diazo compounds, particularly unstabilized ones like diazomethane, are prone to decomposition.[2][3] Even stabilized diazo compounds like ethyl diazoacetate (EDA) can be problematic.
Causality: Acidic impurities can catalyze the decomposition of diazo compounds.[2] High local concentrations can also lead to side reactions like dimerization.[2][3]
Solution:
Slow Addition: Use a syringe pump for the slow, controlled addition of the diazo compound to the reaction mixture. This keeps the instantaneous concentration low, minimizing dimerization.[2][3]
Temperature Control: Maintain the recommended reaction temperature. While many rhodium-catalyzed reactions proceed at room temperature, optimization may be necessary.[1][2]
Purity: Ensure your diazo compound is pure and free from acidic contaminants.[2]
Question 3: My alkene seems to be unreactive, leading to low conversion. What factors should I consider?
Alkene reactivity is a key determinant of cyclopropanation efficiency and is governed by both electronic and steric factors.
Electronic Effects: The nature of the carbene or carbenoid dictates which alkenes will be most reactive.
Electrophilic Carbenes (e.g., from Simmons-Smith, Rh/Cu catalysis): These carbenes are electrophilic and react faster with electron-rich alkenes.[2][3][4] Electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds, are challenging substrates for these methods.[5][6][7]
Nucleophilic Carbenes (e.g., from sulfur ylides): These are more effective for cyclopropanating electron-deficient alkenes.[6][8]
Solution: For electron-deficient alkenes, consider alternative methods like cobalt-catalyzed systems or the use of sulfur ylides.[2][6][9]
Steric Hindrance: Highly substituted or sterically hindered alkenes can react slowly.[2][10]
Causality: The bulky nature of the alkene can impede the approach of the carbene/carbenoid to the double bond.
Solution: For sterically hindered alkenes, you may need to increase the reaction time or temperature.[2] However, be mindful that higher temperatures can also promote side reactions.
Category 2: Catalyst and Reaction Condition Issues
Question 4: I suspect my transition metal catalyst is inactive or deactivating. How can I troubleshoot this?
Catalyst-related problems are a frequent cause of low yields in metal-catalyzed cyclopropanations.
Catalyst Source and Age: The quality and age of the catalyst are crucial.
Solution: Ensure your catalyst is from a reputable supplier and is within its expiration date.[2] For copper catalysts, be aware that Cu(I) salts can oxidize to the less active Cu(II) state if not stored properly.[4]
Catalyst Activation: Some catalysts require a pre-activation step.
Solution: Consult the literature for specific activation procedures for your chosen catalyst.[2] For example, some Cu(II) precatalysts may require in-situ reduction.[4]
Catalyst Loading: Insufficient catalyst will lead to incomplete conversion.
Solution: If you suspect low activity, try incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol%).[2]
Catalyst Deactivation: The catalyst can be deactivated during the reaction by impurities or by the product itself.[11]
Causality: Impurities in reagents or solvents can act as catalyst poisons.[4] In some cases, the cyclopropane product can chelate to the metal center, inhibiting turnover.[11]
Solution: Use purified reagents and solvents.[2] If product inhibition is suspected, sometimes adding a second portion of the catalyst late in the reaction can improve yields.[11]
Question 5: How does my choice of solvent affect the reaction yield?
Solvent choice is critical and can influence the reaction in multiple ways.
Simmons-Smith Reaction: The rate of this reaction generally decreases as the basicity of the solvent increases.[3]
Causality: The zinc carbenoid is electrophilic, and Lewis basic solvents can coordinate to the zinc center, reducing its electrophilicity and reactivity.
Solution: Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred.[2][3]
Transition-Metal Catalyzed Reactions: Solvent polarity can play a complex role, especially in asymmetric catalysis where it can affect stereoselectivity.[10]
Causality: The solvent can stabilize or destabilize transition states. For example, in some rhodium-catalyzed asymmetric cyclopropanations, polar solvents lead to an earlier transition state where the substrate is further from the chiral catalyst, resulting in lower enantioselectivity.[10]
Solution: It is often beneficial to screen a range of solvents with varying polarities and coordinating abilities.[2]
Troubleshooting Workflow
When faced with a low-yielding cyclopropanation, a systematic approach is key. The following flowchart provides a logical progression for diagnosing the issue.
Caption: A step-by-step decision tree for troubleshooting low yields.
Experimental Protocols
Protocol 1: Activation of Zinc for Simmons-Smith Reaction
This protocol describes the preparation of the highly active Zn(Cu) couple.
Materials:
Zinc dust
1M Hydrochloric acid (HCl)
Deionized water
2% (w/v) Copper(II) sulfate (CuSO₄) solution
Diethyl ether (anhydrous)
Stir bar, flask, and standard glassware
Procedure:
Place zinc dust in a flask equipped with a stir bar.
Add 1M HCl and stir for 1-2 minutes until vigorous gas evolution is observed.
Decant the HCl solution and wash the zinc dust sequentially with deionized water (3 times) and then anhydrous diethyl ether (2 times).
Add the 2% CuSO₄ solution and stir for 30 minutes. The zinc dust should turn black or dark gray as copper is deposited.
Decant the CuSO₄ solution and wash the activated Zn(Cu) couple with anhydrous diethyl ether (3 times).
Dry the Zn(Cu) couple under a stream of inert gas (nitrogen or argon) and use it immediately.
Protocol 2: General Procedure for Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)
This is a representative procedure that can be adapted for various alkenes.
To an oven-dried flask under an inert atmosphere, add the alkene and Rh₂(OAc)₄.
Dissolve the components in anhydrous DCM (to make a ~0.1 M solution with respect to the alkene).
Prepare a solution of EDA in anhydrous DCM (e.g., 1.0 M).
Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4-8 hours. The slow addition is crucial to prevent dimerization of EDA.[2][3]
Allow the reaction to stir at room temperature for an additional 12-24 hours after the addition is complete.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography.
Data Summary Tables
Table 1: Influence of Alkene Substitution on Reactivity
Challenging substrates; may require alternative methods.[6][13]
Table 2: Common Solvents and Their Applicability
Solvent
Polarity
Coordinating Ability
Typical Use Cases
Dichloromethane (DCM)
Polar Aprotic
Low
General purpose for many transition metal-catalyzed and Simmons-Smith reactions.[2][3]
1,2-Dichloroethane (DCE)
Polar Aprotic
Low
Similar to DCM, can be used at higher temperatures.[3]
Diethyl Ether
Polar Aprotic
Moderate
Classic solvent for Simmons-Smith, but can lower reactivity due to coordination.[14]
Toluene
Nonpolar
Low
Often used in asymmetric catalysis to maximize influence of chiral ligands.[10]
Hexane
Nonpolar
Low
Used when a non-coordinating, nonpolar environment is required.
References
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC. (n.d.). Retrieved from [Link]
Master Organic Chemistry. (2023). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]
Hoyt, J. M., et al. (2018). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Chemical Science. DOI: 10.1039/C7SC04861K
Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing. Retrieved from [Link]
ResearchGate. (n.d.). Effect of solvent on the ring-opening reactions of cyclo-propanated 3-aza-2-oxabicyclic alkene 23a with alcohols. Retrieved from [Link]
MDPI. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]
Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Retrieved from [Link]
Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes - PMC. (n.d.). Retrieved from [Link]
Diva-Portal.org. (n.d.). Cyclopropanation via Ruthenium-Derived Redox-Active Carbenes. Mechanistic Insights from Experiments and Computations. Retrieved from [Link]
TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. (2019). Retrieved from [Link]
Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Retrieved from [Link]
Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC. (n.d.). Retrieved from [Link]
Aggarwal, V. K., et al. (1996). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]
Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Retrieved from [Link]
ACS Publications. (2024). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. Retrieved from [Link]
Taylor & Francis eBooks. (n.d.). Catalytic Methods for the Synthesis of Cyclopropanes. Retrieved from [Link]
Master Organic Chemistry. (2025). Diazomethane (CH2N2). Retrieved from [Link]
RSC Publishing. (2017). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. Retrieved from [Link]
Mathnet.RU. (n.d.). Cyclopropanation of Unsaturated Compounds with Diazomethane Generated in situ A New Efficient and Practical Route to Cyclopropane Derivatives. Retrieved from [Link]
ACS Publications. (2003). Stereoselective Cyclopropanation Reactions. Retrieved from [Link]
Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity - PMC. (n.d.). Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
Technical Support Center: Stereospecific Cyclopropanation Catalysis
Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently observe researchers encountering stalled enantiomeric excesses (ee), poor chemoselectivity, or rapid catalyst deactivation...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently observe researchers encountering stalled enantiomeric excesses (ee), poor chemoselectivity, or rapid catalyst deactivation during cyclopropanation workflows. Stereospecific cyclopropanation is highly sensitive to the steric and electronic microenvironments of both the carbene precursor and the transition metal catalyst.
This guide provides diagnostic troubleshooting, field-proven causality explanations, and self-validating protocols to ensure precise stereocontrol in your drug development and synthetic workflows.
Catalyst Selection Logic
Before troubleshooting, verify that your catalyst class matches your carbene precursor's fundamental reactivity profile.
Diagnostic logic for matching carbene precursors to optimal transition metal catalysts.
Q: I am using Rh₂(R-DOSP)₄ for the cyclopropanation of an ortho-chlorophenyl diazoacetate with styrene, but my enantiomeric excess (ee) is stalled at ~50%. Why?
A: The causality lies in a steric mismatch between your substrate and the catalyst's chiral crown conformation. Rh₂(R-DOSP)₄ is the premier general catalyst for donor/acceptor carbenoids, adopting an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-arrangement that effectively shields the axial carbene. However, it struggles with the steric demands of ortho-substituted aryldiazoacetates. The ortho-substituent clashes with the prolinate ligands, disrupting the highly ordered trajectory required for the incoming alkene[1].
Solution: Switch to Rh₂(S-PTAD)₄ , a catalyst derived from adamantylglycine. The increased steric bulk of the adamantyl group creates a deeper, more rigid chiral pocket. This specific architecture perfectly accommodates and locks the conformation of ortho-substituted aryldiazoacetates, restoring enantiomeric excess to >95%[1][2].
Q: My homogeneous Cu-BOX catalyst provides excellent enantioselectivity with ethyl diazoacetate, but I cannot recover it. When I immobilize it on mesoporous silica, the ee drops significantly. How do I fix this?
A: The drop in enantioselectivity during solid-support immobilization is rarely due to the chiral ligand itself, but rather the generation of "naked" (unligated) Cu(I) species on the support[3]. When the Cu(II) precatalyst is reduced to the active Cu(I) species by the diazo compound, the equilibrium constant between the metal and the BOX ligand can shift. Any unligated Cu(I) will catalyze a rapid, non-enantioselective background cyclopropanation, destroying your overall ee[3].
Solution: You must ensure a stoichiometric excess of the chiral bis(oxazoline) ligand during the immobilization phase to force the equilibrium toward the fully ligated complex[3]. Additionally, anchoring the ligand via the central methylene bridge maintains the
symmetry crucial for stereocontrol, though you should anticipate a slight shift toward a cis-preference compared to the homogeneous counterpart[4][5].
Q: My crude NMR shows massive amounts of diethyl fumarate and maleate instead of my desired cyclopropane. What is happening?
A: You are observing bimolecular carbene dimerization. This chemoselectivity failure occurs when the highly reactive transition-metal carbene intermediate reacts with another equivalent of the unreacted diazo compound rather than the target alkene[6][7]. This side-reaction is purely a function of local concentration kinetics.
Solution: You must artificially starve the reaction of the diazo precursor. Implement the syringe-pump addition protocol (detailed below) to keep the steady-state concentration of the diazo compound near zero, forcing the carbene to react exclusively with the alkene.
Quantitative Catalyst Performance Data
To assist in your selection, below is a comparative baseline of chiral dirhodium catalysts reacting with various aryldiazoacetates and styrene[2]. Use this to benchmark your expected yields and ee.
Catalyst
Diazoacetate Substituent
Alkene
Yield (%)
Enantiomeric Excess (ee %)
Rh₂(R-DOSP)₄
Phenyl
Styrene
85 - 89
88 - 92
Rh₂(S-PTAD)₄
o-Chlorophenyl
Styrene
93
96
Rh₂(R-BNP)₄
3,4,5-Trimethoxyphenyl
Styrene
63 - 69
90 - 92
Standard Operating Procedure: Self-Validating Syringe-Pump Cyclopropanation
Objective: Enantioselective synthesis of cyclopropanes using Dirhodium(II) catalysis while entirely suppressing diazo dimerization.
Self-Validation Principle: The continuous evolution of N₂ gas serves as a real-time kinetic indicator of active carbene formation. If gas evolution stops, the catalytic cycle has collapsed.
Step-by-Step Methodology:
System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with ultra-high purity Argon for 15 minutes to eliminate moisture, which can quench the carbene.
Reagent Loading: Add the alkene (5.0 equivalents) and your selected Dirhodium catalyst (e.g., Rh₂(R-DOSP)₄ at 1.0 mol%) to the flask. Dissolve in anhydrous, degassed dichloromethane (DCM) to achieve a 0.5 M concentration relative to the alkene.
Diazo Solution Prep: In a separate flame-dried vial, dissolve the aryldiazoacetate (1.0 equivalent) in anhydrous DCM to yield a 0.1 M solution. Draw this entirely into a gas-tight Hamilton syringe.
Controlled Addition (Critical Step): Mount the syringe on a programmable syringe pump. Introduce the diazo solution into the reaction flask at a rate of 1.0 mL/h .
Validation Checkpoint: Observe the reaction solution closely. Gentle, continuous bubbling (N₂ extrusion) must occur upon each drop's impact. If bubbling ceases while addition is ongoing, the catalyst has deactivated. Halt the addition immediately and check your solvent for water/amine impurities.
Maturation: Once the addition is complete, allow the emerald-green/blue solution to stir for an additional 1 hour at room temperature.
Validation Checkpoint: Perform a TLC check (Hexanes/EtOAc). The distinct yellow spot corresponding to the diazo compound must be completely absent.
Isolation: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to isolate the stereopure cyclopropane.
References
Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC - 1
Dirhodium-Catalyzed Enantioselective Synthesis of Cyclopropanes: Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - Tetrahedron/Thieme - 2
Bis(oxazoline)copper complexes covalently bonded to insoluble support as catalysts in cyclopropanation reactions - PubMed - 4
On the Structure of Chiral Dirhodium(II) Carboxylate Catalysts: Stereoselectivity Relevance and Insights - MDPI - 8
Bis- and Azabis(oxazoline)–Copper–Tungstophosphate Immobilized on Mesoporous Silica: Preparation and Use as Catalyst in Enantioselective Cyclopropanation - MDPI - 3
Polymer-Supported Bis(oxazoline)−Copper Complexes as Catalysts in Cyclopropanation Reactions - American Chemical Society - 5
Stereoselective Cyclopropanation Reactions - Chemical Reviews - 6
You are likely here because your vinylcyclopropane substrate is either refusing to rearrange, yielding a racemate, or decomposing under thermal stress. VCPs are high-energy "spring-loaded" synthons; managing their release requires precise orbital alignment, not just heat.
This guide is structured as a Level 3 Diagnostic & Resolution System . We do not offer generic advice. We troubleshoot specific failure modes in:
Donor-Acceptor Ring Openings (Nucleophilic Functionalization)
Part 1: Diagnostic Triage (Start Here)
Q: Which failure mode best describes your situation?
Symptom
Diagnosis
Recommended Module
"I have to heat my reaction to >500°C and it turns to tar."
Orbital Symmetry Violation. Thermal rearrangement is often forbidden or has a massive .
Module A (Catalytic Rearrangement)
"I am getting a mixture of cis and trans fused rings in my [5+2] product."
Tether/Catalyst Mismatch. The rate of insertion vs. reductive elimination is uncontrolled.
Module B ([5+2] Cycloaddition)
"My chiral VCP racemizes during ring opening."
Zwitterion Lifetime Issue. The intermediate bond rotation is faster than the nucleophilic trap.
Module C (D-A Systems)
Module A: VCP-to-Cyclopentene Rearrangement
The Issue: Thermal rearrangement requires temperatures that destroy functional groups because the concerted suprafacial [1,3]-shift is orbitally forbidden (Woodward-Hoffmann).
The Fix: Switch to Ni(0)-NHC catalysis . This lowers the barrier from ~50 kcal/mol to room temperature.
Troubleshooting FAQ
Q: Why is my Ni(0) reaction stalling with 1,2-disubstituted VCPs?
Root Cause: Steric crowding prevents the initial oxidative addition or the subsequent haptotropic shift.
Solution: Switch from phosphines to Bulky NHC ligands (e.g., IPr or SIPr). The strong
-donation of NHCs stabilizes the 16e- nickel intermediate, while the steric bulk forces the reductive elimination of the cyclopentene product.
Protocol Adjustment: Add COD (1,5-cyclooctadiene) as a stabilizer to prevent Ni-black precipitation, but keep it low (10 mol%) so it doesn't compete for the metal center.
Q: How do I control diastereoselectivity (cis/trans) in the cyclopentene?
Mechanism: The reaction proceeds via a metallacyclobutane. The stereochemistry is determined during the reductive elimination step.
Guidance:
Trans-selective: Use Ni(cod)₂ + SIPr (Saturated NHC).
Cis-selective: Rare in rearrangement; usually requires tethering.
Visualizing the Ni(0) Pathway
Caption: The Ni(0)-catalyzed pathway avoids the high-energy thermal diradical transition state.
Module B: [5+2] Cycloadditions (The Wender/Trost Space)
The Issue: You are reacting a VCP with an alkyne/alkene (tethered) and getting poor yield or wrong stereochemistry at the fusion.
The Fix:Rhodium(I) Catalysis with modified phosphines.
Troubleshooting FAQ
Q: My reaction works for alkynes but fails for alkenes (2
component).
Root Cause: Alkenes are poorer ligands than alkynes. The Rhodium is not coordinating the alkene effectively to trigger the insertion.
Solution: Use [Rh(CO)₂Cl]₂ dimers. The CO ligands are labile enough to open a site but electron-withdrawing enough to make the Rh center more Lewis acidic, favoring alkene coordination. Alternatively, use electron-deficient phosphines like (p-CF₃Ph)₃P .
Q: I need high enantioselectivity. Which ligand class works?
Guidance:
Standard: (R)-BINAP or (R)-DTBM-SEGPHOS.
Critical Factor:[1][2][3] The "chiral pocket" must accommodate the opening of the cyclopropane.
Check: If using ene-VCPs, the stereochemistry at the VCP double bond (E vs Z) dictates the cis/trans fusion of the product. E-VCPs generally yield cis-fused 5,7-systems.
Checkpoint: The VCP starting material (usually high Rf) should disappear.
Workup: Filter through a silica plug (removes Rh) and concentrate.
Data: Catalyst Performance Comparison
Catalyst System
Substrate Scope
Typical Temp
Stereocontrol
[Rh(CO)₂Cl]₂
Alkynes & Alkenes
80°C
High (cis-fusion)
RhCl(PPh₃)₃
Alkynes only
110°C
Moderate
[(C₁₀H₈)Rh(cod)]SbF₆
Sterically hindered
RT - 40°C
Excellent
Module C: Donor-Acceptor (D-A) Ring Opening
The Issue: You want to open the VCP with a nucleophile (e.g., amine, indole) but are losing the stereochemical information of the cyclopropane carbons.
The Fix:Dynamic Kinetic Asymmetric Transformation (DYKAT) or Stereospecific
-like opening.
Troubleshooting FAQ
Q: Why is my product racemic?
Mechanism: D-A cyclopropanes open to form a 1,3-zwitterion . If the zwitterion lives too long, the C-C bond rotates, scrambling the stereochemistry before the nucleophile attacks.
Solution: You need a Lewis Acid that coordinates the "Acceptor" (diester/ketone) tightly, and a nucleophile that is reactive enough to attack concertedly (or effectively so).
Catalyst:Cu(II)-Bisoxazoline (Box) complexes.
Nucleophile: Indoles, silyl enol ethers.
Q: How do I map the stereochemistry?
Rule: The nucleophile attacks the carbon bearing the "Donor" (vinyl) group.
Outcome: Inversion of configuration at the attack site (
-like).
Visualizing the D-A Stereocontrol
Caption: Stereospecific opening requires tight Lewis Acid coordination to prevent bond rotation.
References & Authority
Wender, P. A., et al. "Rhodium-Catalyzed [5+2] Cycloadditions." Accounts of Chemical Research. (Foundational work on Rh-catalyzed VCP cycloadditions).
Louie, J., et al. "Ni(0)-Catalyzed Vinylcyclopropane-Cyclopentene Rearrangement."[5] Journal of the American Chemical Society. (Key reference for Ni-NHC protocols).
Trost, B. M. "Donor-Acceptor Cyclopropane Reactivity." Chem. Rev.[3][6] (Comprehensive review on D-A systems).
Davies, H. M. L. "Catalytic Asymmetric Synthesis of Vinylcyclopropanes." (Stereoselective synthesis precursors).[2][7][8][6][9]
(Note: URLs provided are representative of the authoritative bodies of work cited in the strategy construction.)
Author: BenchChem Technical Support Team. Date: March 2026
Status: Active
Security Level: High Hazard / Restricted Access
Subject: Safe Handling, Generation, and Cyclopropanation Protocols for Diazomethane (
)
Author: Senior Application Scientist, Process Safety Division
Core Directive & Safety Philosophy
Warning: Diazomethane is the "Green Mamba" of organic reagents. It is highly toxic (pulmonary edema), a potent allergen, and explosively unstable.[1] It detonates upon contact with rough surfaces, ground glass joints, or high light intensity.
The Golden Rule: Respect the friction.
Unlike standard organic synthesis where "tight seals" mean ground glass joints, with diazomethane, ground glass is a trigger mechanism for detonation. This guide prioritizes Clear-Seal® technology and fire-polished glassware.
Equipment & Hardware (The "Hardware" of Safety)
FAQ: Why can't I use my standard ground-glass joint glassware?
A: Standard ground-glass joints create microscopic friction. Diazomethane gas and solutions can crystallize in the rough interface of a ground joint. Rotating the joint (even slightly) generates shear force, detonating the crystals and the entire flask.
Requirement:
Joints: Use Clear-Seal® joints (smooth, unground, tapered glass) or connect fire-polished glass tubing with rubber stoppers.
Glassware Condition: Inspect all flasks for scratches. Star cracks or internal etching are nucleation sites for explosion.
Stirring: Use Teflon-coated magnetic stir bars only. Never use glass stir rods.
FAQ: What is the correct physical setup for distillation?
A: You must use a dedicated hood with a blast shield.[2] The setup involves a generation flask, a condenser, and a receiver cooled to -78°C.[3]
Visual Workflow: Safe Generation Setup
Figure 1: Safe distillation workflow. Note the use of a secondary ether trap to prevent vapor escape.
Generation & Precursors
FAQ: Should I use Diazald or MNNG?
A: We strongly recommend Diazald for routine laboratory use. While MNNG generates diazomethane faster, its toxicity profile and shelf-stability risks are significantly higher.
Comparative Analysis:
Feature
Diazald (N-methyl-N-nitroso-p-toluenesulfonamide)
MNNG (N-methyl-N'-nitro-N-nitrosoguanidine)
Safety Profile
Safer. High melting point, non-mutagenic precursor.
Severe. Potent carcinogen/mutagen. Skin irritant.
Stability
Stable at Room Temp (Store indefinitely).
Unstable. Shock sensitive if recrystallized.
Generation Method
Requires base (KOH) + Heat (Distillation).
Base induced (often no heat required).
Recommendation
Standard for 1-100mmol scale.
Avoid unless specific kinetic requirement exists.
Cyclopropanation Protocol (Pd-Catalyzed)
Context: The Mechanism
In Palladium-catalyzed cyclopropanation,
acts as a precatalyst.[4][5] It is reduced in situ by diazomethane to form a species (likely coordinated with the alkene). This active species decomposes diazomethane to generate a metal-carbene, which transfers the methylene group to the alkene.
Standard Operating Procedure (SOP)
Preparation: Dissolve alkene (1.0 equiv) and
(1-5 mol%) in diethyl ether or dichloromethane at 0°C.
Addition: Add the ethereal diazomethane solution (prepared ex-situ) dropwise.
Endpoint: Monitoring by TLC. The yellow color of diazomethane should persist if excess is present.[2][3][7][8]
Troubleshooting Guide
Issue: Reaction stalls (bubbling stops) but starting material remains.
Cause: "Palladium Black" formation. The active colloidal Pd catalyst has aggregated into inactive bulk metal (visible as black precipitate).
Solution: Add a fresh portion of catalyst (dissolved in solvent) carefully.
Issue: Low Yield / Incomplete Conversion.
Cause: Diazomethane concentration is lower than calculated.[9]
Validation: Perform a titration. React an aliquot of your
solution with a weighed amount of benzoic acid. The disappearance of the yellow color indicates the endpoint. Back-titrate excess benzoic acid with standard NaOH to determine exact molarity.
Visual Logic: Troubleshooting Decision Tree
Figure 2: Decision logic for stalled cyclopropanation reactions.
Emergency & Waste Management
FAQ: How do I quench excess Diazomethane?
NEVER dispose of yellow diazomethane solutions directly into waste containers. It can explode upon contact with waste solvents or metal drums.
Quenching Protocol:
Cool the reaction mixture to 0°C.
Reagent: Dilute Acetic Acid (AcOH).
Procedure: Add AcOH dropwise to the stirred solution.
Mechanism:
.
Endpoint: The solution turns colorless, and gas evolution ceases.[7]
Disposal: The resulting solution (methyl acetate/ether) can be disposed of in the non-halogenated organic waste stream.
FAQ: What if I spill it?
Small Spill (<10mL): Evacuate hood area. Allow to evaporate (if in a high-flow hood).
Large Spill: Evacuate the lab immediately. Do not attempt to clean.[7] The ether vapor + diazomethane creates a massive flammability and toxicity hazard. Call EHS/Fire Department.
References
Aldrich Technical Bulletin AL-180 . Diazald® and Diazomethane Generators.[1][10][11] Sigma-Aldrich.[10][11]
Organic Syntheses, Coll.[11] Vol. 4, p. 250 (1963) .[11] Diazomethane. de Boer, Th. J.; Backer, H. J.[12]
University of Illinois Division of Research Safety . Diazomethane Safety Guide.
Journal of the American Chemical Society . Mechanism of Olefin Cyclopropanation by Diazomethane Catalyzed by Palladium Dicarboxylates. Straub, B. F.; Hofmann, P. (2001).
Enhancing diastereoselectivity in cyclopropanation of α,β-unsaturated aldehydes
Welcome to the Technical Support Center for Asymmetric Organocatalysis . This hub is designed for researchers and drug development professionals seeking to troubleshoot and optimize the diastereoselectivity (dr) and enan...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Asymmetric Organocatalysis . This hub is designed for researchers and drug development professionals seeking to troubleshoot and optimize the diastereoselectivity (dr) and enantioselectivity (ee) of cyclopropanes synthesized via the organocatalytic functionalization of α,β-unsaturated aldehydes.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: Why is my diastereomeric ratio (dr) poor when reacting α,β-unsaturated aldehydes with sulfur ylides using standard MacMillan imidazolidinone catalysts?The Causality: Standard imidazolidinone catalysts rely predominantly on steric shielding to direct the incoming nucleophile. In a Michael-Initiated Ring Closure (MIRC) cascade, the reaction requires precise facial discrimination during both the initial Michael addition and the subsequent α-alkylation. Steric bulk alone often fails to rigidly pre-organize the transition state for the second ring-closure step, leading to epimeric mixtures.
The Solution: Transition to a catalyst capable of Directed Electrostatic Activation (DEA) or cooperative hydrogen bonding. For instance, utilizing an (S)-(-)-indoline-2-yl-1H-tetrazole catalyst introduces a tetrazolic acid moiety that forms a strong hydrogen bond/electrostatic interaction with the positive thionium group of the ylide. This interaction locks the transition state into a highly favored trajectory, drastically improving diastereoselectivity (up to 98:2 dr) and enantioselectivity (>99% ee) (1)[1].
Q2: During the cascade Michael-alkylation with bromomalonates and the Jørgensen-Hayashi catalyst, my cyclopropane yield is low, and I am isolating acyclic α-substituted malonate aldehydes. What is causing this?The Causality: You are experiencing a base-induced retro-Michael ring-opening side reaction. The cyclopropanation of enals with bromomalonates generates HBr, necessitating a base. However, if a relatively strong or nucleophilic base like NaOAc (4.0 equiv) is used, it drives the spontaneous ring-opening of the highly strained cyclopropane intermediate, yielding stereoselective (E)-α-substituted malonate α,β-unsaturated aldehydes (2)[2].
The Solution: To arrest the cascade at the cyclopropane stage, you must use a mild, non-nucleophilic "proton sponge." Switching the base to 2,6-lutidine (1.1 equiv) or triethylamine neutralizes the acid without triggering the retro-Michael pathway, securing trans/cis ratios of >25:1 (2)[2].
Q3: Can I achieve high diastereoselectivity when using α-substituted α,β-unsaturated aldehydes to form quaternary stereocenters?The Causality: Yes, but it requires careful tuning. α-substitution increases steric crowding at the enamine α-carbon during the final ring-closure step. However, using iminium/enamine cascade strategies with bromomalonates and sterically optimized Jørgensen-Hayashi catalysts allows for the efficient formation of cyclopropanes bearing a quaternary carbon stereocenter with excellent enantioselectivity (up to 97% ee) (3)[3]. Note that β-substitution on the enal will severely inhibit the initial Michael addition due to LUMO-blocking.
Part 2: Workflow Visualization
The following diagram illustrates the logical flow and intermediate transitions of the MIRC cascade. Understanding these phases is critical for identifying where a reaction might be failing.
Mechanistic pathway of the organocatalytic Michael-Initiated Ring Closure (MIRC) cascade.
Part 3: Self-Validating Experimental Protocol
Protocol: Synthesis of Highly Diastereoselective 2-Formylcyclopropanes via Jørgensen-Hayashi Catalysis
Application: Used extensively in the total synthesis of complex natural products like (+)-podophyllic aldehydes A–C (4)[4].
Step 1: Iminium Ion Assembly
In an oven-dried vial equipped with a magnetic stir bar, dissolve 20 mol% of (S)-α,α-diphenylprolinol trimethylsilyl ether in 1.0 mL of anhydrous CHCl₃ at room temperature.
Add 0.30 mmol of the target α,β-unsaturated aldehyde (e.g., cinnamaldehyde).
Self-Validation Checkpoint 1: Monitor the solution visually and via TLC. Iminium formation is typically accompanied by a distinct yellowing of the solution. Do not proceed until the free catalyst spot is consumed on the TLC plate, ensuring the LUMO-lowered intermediate is fully assembled.
Step 2: Michael Addition
3. Cool the reaction vessel to 0 °C. Causality: Lowering the thermal energy restricts bond rotation in the iminium intermediate, maximizing the facial shielding provided by the diphenylprolinol group.
4. Slowly add 0.25 mmol of diethyl bromomalonate dropwise.
Step 3: Enamine-Driven Ring Closure
5. Add 1.1 equivalents (0.275 mmol) of 2,6-lutidine dropwise.
Self-Validation Checkpoint 2: The addition of the base should not cause an immediate exothermic degradation or heavy precipitation. 2,6-lutidine acts strictly as an acid scavenger to facilitate the enamine-driven α-alkylation without inducing retro-Michael cleavage (2)[2].
Step 4: Hydrolysis and Workup
6. Stir the reaction for 12–24 hours at room temperature.
Self-Validation Checkpoint 3: Extract a 10 µL aliquot, dilute in CDCl₃, and perform a rapid ¹H NMR analysis. Confirm the disappearance of the distinct α,β-unsaturated aldehyde proton (approx. 9.5–9.7 ppm) and the emergence of the cyclopropyl aldehyde proton (approx. 9.0–9.2 ppm). If acyclic alkene protons persist, the ring closure is incomplete; verify base integrity and extend reaction time.
7. Quench the reaction with saturated aqueous NH₄Cl, extract with dichloromethane (3 × 5 mL), dry over anhydrous Na₂SO₄, and purify via flash column chromatography.
Part 4: Quantitative Data Analytics
The following table summarizes the causal relationship between catalyst selection, base additives, and the resulting stereochemical outcomes. Use this matrix to benchmark your experimental results.
Catalyst System
Reagents
Base Additive
Yield (%)
dr (trans:cis)
ee (%)
MacMillan Imidazolidinone
Enal + Sulfonium Ylide
None
~60
4:1
85
(S)-(-)-indoline-2-yl-1H-tetrazole
Enal + Sulfur Ylide
None
85–90
98:2
>99
Jørgensen-Hayashi (TMS ether)
Enal + Bromomalonate
NaOAc (4.0 eq)
<10*
N/A
N/A
Jørgensen-Hayashi (TMS ether)
Enal + Bromomalonate
2,6-Lutidine (1.1 eq)
80–90
>25:1
93–99
*Note: Low cyclopropane yield is due to near-quantitative conversion to the ring-opened acyclic (E)-α-substituted malonate product.
References
Source: nih.
Source: acs.
Title: Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC)
Comparative Guide: Mechanistic & Methodological Approaches to the Vinylcyclopropane-Cyclopentene Rearrangement
Executive Summary & Mechanistic Landscape[1][2] The vinylcyclopropane-cyclopentene (VCP-CP) rearrangement is a fundamental ring expansion reaction converting a strained three-membered ring into a five-membered carbocycle...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Landscape[1][2]
The vinylcyclopropane-cyclopentene (VCP-CP) rearrangement is a fundamental ring expansion reaction converting a strained three-membered ring into a five-membered carbocycle. While historically significant as a thermal [1,3]-sigmatropic shift, modern drug discovery utilizes transition-metal-catalyzed variants to overcome the high activation barriers and poor stereocontrol associated with thermal methods.
The Mechanistic Dichotomy: Concerted vs. Stepwise
The central debate in VCP-CP mechanistic studies lies between two pathways. The choice of pathway is heavily dictated by substrate substitution and activation method.
Symmetry: A suprafacial-inversion (si) pathway is allowed, where the migrating carbon inverts configuration.
Evidence: Stereospecificity is observed in constrained bicyclic systems, but often lost in acyclic systems due to competitive pathways.
Stepwise Diradical Pathway:
Basis: Homolytic cleavage of the cyclopropane C1-C2 bond.[2]
Intermediate: Formation of an allylic diradical.[3]
Outcome: Bond rotation within the diradical leads to stereochemical scrambling (loss of stereospecificity) before ring closure.
Metal-Catalyzed Pathway (Pd, Ni, Rh):
Basis: Strain-release driven oxidative addition.
Mechanism: Metal insertion into the cyclopropane bond forms a metallacyclobutane, followed by rearrangement and reductive elimination.[4] This bypasses the high-energy diradical/concerted transition states.
Comparative Analysis: Thermal vs. Catalytic Methods
The following table contrasts the performance metrics of the classical thermal approach against modern catalytic alternatives.
Feature
Thermal Rearrangement
Photochemical
Ni(0)/Rh(I) Catalysis
Lewis Acid (D-A Systems)
Activation Energy ()
High (~50–52 kcal/mol)
Moderate (Excited State)
Low (~20–30 kcal/mol)
Low (Zwitterionic TS)
Temperature
> 300°C (often 500-600°C)
Ambient / Low T
Ambient to 80°C
-78°C to Ambient
Stereospecificity
Low to Moderate (Scrambling)
Variable
High (Ligand Controlled)
High (Chiral Catalyst)
Substrate Scope
Simple hydrocarbons
Conjugated systems
Complex / Functionalized
Donor-Acceptor VCPs
Primary Mechanism
Competitive (Concerted/Diradical)
Diradical (Triplet)
Oxidative Addition
Heterolytic Cleavage
Mechanistic Visualization
The following diagram illustrates the divergence between the thermal (concerted/diradical) and metal-catalyzed pathways.
Figure 1: Mechanistic divergence showing the high-energy thermal paths versus the metal-mediated stabilization pathway.
Experimental Protocols
To ensure reproducibility and scientific integrity, two distinct protocols are provided. Protocol A is the gold standard for mechanistic isolation (Thermal), while Protocol B represents a synthetic application (Catalytic).
Protocol A: Thermal Rearrangement via Flash Vacuum Pyrolysis (FVP)
Use Case: Mechanistic studies of simple hydrocarbon VCPs where isolation of kinetic products is required.
Safety: FVP involves high temperatures and vacuum. Blast shields are mandatory.
Apparatus Setup:
Connect a quartz pyrolysis tube (30 cm x 2 cm) to a high-vacuum line (< 0.1 mmHg).
Wrap the tube in a heating mantle or insert into a tube furnace calibrated to 550°C.
Connect a U-tube cold trap cooled with liquid nitrogen (-196°C) at the exit.
Vaporization:
Place the VCP substrate (1.0 mmol) in a round-bottom flask attached to the pyrolysis tube inlet.
If the substrate is not volatile at RT, gently heat the inlet flask (50-100°C) to sublime/distill the substrate into the hot zone.
Pyrolysis:
Maintain system pressure at 0.01–0.1 mmHg.
The substrate passes through the hot zone (contact time approx. 10-100 ms).
Collection & Analysis:
Isolate the pyrolysate from the cold trap by warming to RT under nitrogen atmosphere.
Validation: Analyze immediately via GC-MS and 1H-NMR to determine the ratio of cis/trans cyclopentenes.
Note: Expect scrambling of stereochemistry due to the diradical intermediate contribution at 550°C.
Protocol B: Rh(I)-Catalyzed Rearrangement of Donor-Acceptor VCPs
Use Case: Synthesis of functionalized cyclopentenes with high stereocontrol.
Flame-dry a 10 mL Schlenk tube and cool under Argon.
Add
(5 mol%) and anhydrous Toluene (0.1 M concentration relative to substrate).
Reaction:
Add the VCP substrate (1.0 equiv) via syringe.
Heat the mixture to 80°C (oil bath).
Monitoring: Monitor via TLC or GC aliquots every 30 mins. Reaction is typically complete in 2–4 hours.
Workup:
Filter the reaction mixture through a short pad of silica gel (eluting with Et2O) to remove the metal catalyst.
Concentrate in vacuo.
Purification:
Purify via flash column chromatography (Hexanes/EtOAc).
Validation: Verify retention of stereochemistry using NOESY NMR experiments.
Supporting Data & Validation
Kinetic Parameters (
)
The following data highlights the drastic reduction in activation energy provided by catalysis, explaining the shift from thermal to catalytic methods in pharmaceutical synthesis.
Substrate Type
Conditions
(kcal/mol)
log A ()
Ref
Parent VCP
Gas Phase, 577–1054 K
51.7
14.3
[1]
Vinylcyclobutane
Gas Phase (Comparison)
49.6
14.6
[1]
Ni(0)-NHC System
Solution Phase, 298 K
~22.0 (Calc)
N/A
[2]
Donor-Acceptor VCP
Thermal (No Catalyst)
~35.0
N/A
[3]
Experimental Workflow Decision Tree
Use this logic flow to select the appropriate method for your specific VCP substrate.
Figure 2: Decision matrix for selecting the optimal rearrangement protocol based on substrate stability and stereochemical requirements.
References
Lewis, D. K., et al. (1997).[5] "Kinetics of the Thermal Isomerizations of Gaseous Vinylcyclopropane and Vinylcyclobutane." The Journal of Physical Chemistry A. Link
Rode, J. M., et al. (2020). "On the Mechanism of the Ni(0)-Catalyzed Vinylcyclopropane–Cyclopentene Rearrangement." Journal of Organic Chemistry. Link
Goldschmidt, Z., & Crammer, B. (1988).[6] "Vinylcyclopropane Rearrangements." Chemical Society Reviews.[6] Link
Hudlicky, T., et al. (1995). "Vinylcyclopropane-Cyclopentene Rearrangement in Terpene Synthesis." Chemical Reviews. Link
Baldwin, J. E. (2003). "Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes." Chemical Reviews. Link
Comparison of different catalysts for vinylcyclopropane cycloadditions
A Comparative Guide to Catalysts for Vinylcyclopropane Cycloadditions Vinylcyclopropanes (VCPs) are powerful and versatile building blocks in organic synthesis. The inherent strain energy of the cyclopropane ring, combin...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to Catalysts for Vinylcyclopropane Cycloadditions
Vinylcyclopropanes (VCPs) are powerful and versatile building blocks in organic synthesis. The inherent strain energy of the cyclopropane ring, combined with the reactivity of the vinyl group, allows VCPs to act as three-carbon (C3) or five-carbon (C5) synthons in a variety of transition-metal-catalyzed cycloaddition reactions.[1][2] This guide provides a comparative overview of the most prominent catalyst systems, focusing on their performance, mechanistic nuances, and practical applications for researchers in synthetic and medicinal chemistry.
Introduction: The Power of the Vinylcyclopropane Motif
The utility of VCPs stems from their ability to undergo selective carbon-carbon bond cleavage under the influence of a transition metal catalyst. This activation generates reactive intermediates, such as π-allyl metal complexes, which can then engage with a wide array of coupling partners (alkenes, alkynes, allenes, CO, etc.) to construct five-, six-, seven-, and even eight-membered rings.[3][4] The choice of metal catalyst is paramount, as it dictates the reaction pathway, chemo-, regio-, and stereoselectivity of the transformation. The most extensively studied and utilized catalysts are based on rhodium, palladium, and to a lesser extent, gold, nickel, and iron.
Rhodium (Rh) Catalysis: The Workhorse for [5+2] and Carbonylative Cycloadditions
Rhodium(I) complexes, particularly [Rh(CO)2Cl]2, are arguably the most versatile catalysts for VCP cycloadditions. They are renowned for promoting formal [5+2] cycloadditions to form seven-membered rings and related carbonylative cycloadditions like the [5+2+1].[5][6]
Mechanism of Action:
The catalytic cycle for Rh-catalyzed cycloadditions generally begins with the coordination of the VCP to the Rh(I) center, followed by oxidative cleavage of a C-C bond within the cyclopropane ring.[7][8] This step forms a rhodacyclobutane or, more commonly, a π-allyl rhodium intermediate.[3][5] This intermediate then undergoes coordination and insertion of the coupling partner (e.g., an alkyne or alkene). The final step is a reductive elimination that releases the cyclic product and regenerates the active Rh(I) catalyst.[9] The specific reaction pathway, such as a [3+2], [5+2], or [5+2+1] cycloaddition, is highly dependent on the VCP substitution pattern and the reaction conditions.[1][3]
Caption: General experimental workflow for a Rh-catalyzed carbonylation.
Performance and Scope:
Rhodium catalysts exhibit broad substrate scope and high efficiency. They are particularly effective for intramolecular cycloadditions, which are instrumental in the synthesis of complex polycyclic natural products.[6][10] For instance, the Rh-catalyzed [5+2+1] cycloaddition of ene-VCPs with carbon monoxide provides a powerful route to bicyclic cyclooctenones.[11][12] The diastereoselectivity of these reactions is often excellent, and asymmetric variants have been developed using chiral ligands.[1]
Causality Behind Experimental Choices:
The choice of solvent and temperature is critical. Non-coordinating solvents like dioxane or toluene are often preferred to minimize interference with the catalytic cycle.[13] The reaction temperature, typically between 70-110 °C, is necessary to promote the turnover-limiting cyclopropane cleavage step.[7][13] For carbonylative reactions, maintaining a positive pressure of carbon monoxide is essential to favor CO insertion over other competing pathways, such as a simple [5+2] cycloaddition.[11][12]
Palladium (Pd) Catalysis: Masters of the [3+2] Cycloaddition
Palladium catalysts, typically employing a Pd(0) source like Pd2(dba)3 with a phosphine ligand, are the go-to system for [3+2] cycloadditions. In these reactions, the VCP acts as a C3 synthon, reacting with a two-atom partner to form a five-membered ring.[14]
Mechanism of Action:
The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the VCP, leading to the formation of a zwitterionic π-allylpalladium intermediate.[14][15] This 1,3-dipole equivalent then reacts with an electron-deficient alkene or imine (the dipolarophile) in a stepwise or concerted manner. Subsequent intramolecular ring-closure (reductive elimination) furnishes the cyclopentane or pyrrolidine product and regenerates the Pd(0) catalyst.[15][16]
Caption: Simplified Pd(0) catalytic cycle for [3+2] cycloadditions.
Performance and Scope:
Palladium-catalyzed [3+2] cycloadditions are highly effective for synthesizing polysubstituted cyclopentanes and N-heterocycles.[14][16] The reaction tolerates a wide range of functional groups and often proceeds under mild conditions. A key advantage of palladium catalysis is the well-developed library of chiral phosphine and phosphoramidite ligands, which enables highly enantioselective transformations.[15][17] This has been successfully applied in the synthesis of chiral pyrrolidines and spiro-oxindoles.[17]
Causality Behind Experimental Choices:
The choice of ligand is crucial for both reactivity and stereocontrol. Electron-donating, bulky phosphine ligands often accelerate the initial oxidative addition step. For asymmetric variants, ligands with defined chiral pockets, such as Trost ligands or SEGPHOS, are used to control the facial selectivity of the nucleophilic attack on the dipolarophile.[15][18] The use of additives like LiBr can act as a mild Lewis acid to activate less reactive coupling partners, thereby broadening the reaction scope.[15]
Gold (Au) and Other Catalysts
While less common than Rh and Pd, other transition metals have shown promise in catalyzing unique VCP cycloadditions.
Gold (Au) Catalysis: Gold(I) catalysts, being powerful soft Lewis acids, can activate VCPs towards cycloaddition.[19] They are particularly useful in cascade reactions where a VCP is formed in situ and then undergoes a subsequent rearrangement or cycloaddition.[20] For example, gold catalysts can promote a retro-Buchner reaction to generate a vinylcarbene, which then leads to vinylcyclopropane formation with high cis-selectivity.[20]
Nickel (Ni) and Iron (Fe) Catalysis: Nickel and iron complexes can also catalyze [3+2] and other cycloaddition reactions of VCPs.[2] These earth-abundant metals offer a more cost-effective and sustainable alternative to precious metals like rhodium and palladium, although their scope and efficiency are still under active development.
Cobalt (Co) Catalysis: Cobalt complexes have been shown to catalyze intramolecular [5+2] cycloadditions, with the reaction pathway being switchable between cycloaddition and a homo-ene reaction depending on the solvent used.[21]
Comparative Performance Data
The choice of catalyst is highly dependent on the desired outcome. The following table summarizes the general performance of the primary catalytic systems for representative cycloaddition reactions.
Catalyst System
Typical Reaction
Key Strengths
Common Limitations
Yield Range
Selectivity
Rhodium (Rh)
[5+2], [5+2+1], [3+2]
Versatility, high efficiency for complex scaffolds, broad scope.[1][3]
High cost, can require elevated temperatures.
60-95%
Often high diastereoselectivity. Asymmetric versions available.
Palladium (Pd)
[3+2]
Excellent for 5-membered rings, mild conditions, highly developed enantioselective variants.[14][15]
Primarily limited to [3+2] pathway, sensitive to ligand choice.
70-99%
Good to excellent diastereo- and enantioselectivity.[14]
Substrate scope can be limited, less explored than Rh/Pd.
50-85%
Often high diastereoselectivity.
Cobalt (Co)
Intramolecular [5+2]
Solvent-switchable reactivity, uses a less expensive metal.[21]
Less general, primarily for intramolecular reactions.
55-80%
Good selectivity, enantioselective variants exist.[21]
Detailed Experimental Protocols
Protocol 1: Rh-Catalyzed [5+2+1] Cycloaddition of an Ene-VCP
This protocol is adapted from the work of Yu and coworkers.[11][12]
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the ene-vinylcyclopropane substrate (1.0 equiv, e.g., 0.1 mmol).
Add anhydrous 1,4-dioxane (to achieve a 0.05 M concentration, e.g., 2.0 mL).
Add [Rh(CO)2Cl]2 (0.05 equiv, 5 mol%).
Evacuate the flask and backfill with carbon monoxide (CO) gas (1 atm, typically from a balloon).
Place the sealed flask in a preheated oil bath at 80-90 °C and stir for 5-12 hours.
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired cyclooctenone product.
Protocol 2: Pd-Catalyzed Enantioselective [3+2] Cycloaddition
This protocol is a general representation based on established methodologies.[14][15]
To a flame-dried vial, add Pd2(dba)3 (0.025 equiv, 2.5 mol%) and the chiral phosphoramidite or phosphine ligand (0.055 equiv, 5.5 mol%).
Add anhydrous solvent (e.g., toluene or CH₂Cl₂) and stir at room temperature for 20-30 minutes to allow for catalyst pre-formation.
Add the vinylcyclopropane substrate (1.2 equiv) followed by the dipolarophile (e.g., an imine or electron-deficient alkene, 1.0 equiv).
Stir the reaction at the specified temperature (can range from 0 °C to 60 °C) for 12-48 hours.
Monitor the reaction by TLC or ¹H NMR analysis of an aliquot.
Upon completion, concentrate the reaction mixture directly onto silica gel.
Purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the optically active cyclopentane or pyrrolidine product.
Determine enantiomeric excess (ee) by chiral HPLC or SFC analysis.
Conclusion and Future Outlook
The field of vinylcyclopropane cycloadditions continues to evolve, driven by the need for efficient and selective methods to construct complex molecular architectures. Rhodium and palladium catalysts remain the cornerstones of this chemistry, offering reliable and versatile pathways to seven- and five-membered rings, respectively. The development of highly enantioselective palladium-catalyzed processes has been particularly impactful for the synthesis of chiral molecules.
Future research will likely focus on expanding the toolbox of catalysts to include more earth-abundant and sustainable metals like iron and nickel, further developing asymmetric variants for all types of cycloadditions, and discovering novel reaction pathways to access previously unattainable ring systems. The continued synergy between experimental work and computational studies will be crucial in designing the next generation of catalysts and reactions.
References
Jiao, L.; Ye, S.; Yu, Z.-X. Rh(I)-Catalyzed Intramolecular [3 + 2] Cycloaddition of trans-Vinylcyclopropane-enes. J. Am. Chem. Soc. 2008, 130, 7178−7179. [Link]
Jiao Research Group. Mechanism and Stereochemistry of Rhodium-Catalyzed [5 + 2 + 1] Cycloaddition of Ene–Vinylcyclopropanes and Carbon Monoxide Revealed by Visual Kinetic Analysis and Quantum Chemical Calculations. Peking University. [Link]
Wang, Y. et al. Mechanism and Stereochemistry of Rhodium-Catalyzed [5 + 2 + 1] Cycloaddition of Ene–Vinylcyclopropanes and Carbon Monoxide Rev. J. Am. Chem. Soc. 2022, 144 (6), 2624–2636. [Link]
Li, J. et al. Rhodium-Catalyzed [5 + 1 + 2] Reaction of Yne-Vinylcyclopropenes and CO: The Application of Vinylcyclopropenes for Higher-Order Cycloaddition. ACS Publications. [Link]
Wikipedia contributors. Vinylcyclopropane (5+2) cycloaddition. Wikipedia. [Link]
Wang, X. et al. Pd-catalyzed [3 + 2] cycloaddition of vinylcyclopropanes with 1-azadienes: synthesis of 4-cyclopentylbenzo[e][1][7][9]oxathiazine 2,2-dioxides. RSC Advances. 2018, 8(73), 41867-41871. [Link]
Wang, S. et al. Mechanistic Studies on Rhodium-Catalyzed Chemoselective Cycloaddition of Ene-Vinylidenecyclopropanes: Water-Assisted Proton Transfer. Molecules. 2024, 29(5), 1083. [Link]
Trost, B. M.; St-Cyr, D. J. A Palladium-Catalyzed Vinylcyclopropane (3 + 2) Cycloaddition Approach to the Melodinus Alkaloids. Org. Lett. 2011, 13(12), 3036-3039. [Link]
Yu, Z.-X. et al. Rhodium-Catalyzed [5 + 2 + 1] Cycloaddition of Ene–Vinylcyclopropanes and CO: Reaction Design, Development, Application in Natural Product Synthesis, and Inspiration for Developing New Reactions for Synthesis of Eight-Membered Carbocycles. Acc. Chem. Res. 2015, 48(8), 2313-2324. [Link]
Zhang, J. et al. Palladium-Catalyzed Highly Enantioselective Cycloaddition of Vinyl Cyclopropanes with Imines. Angew. Chem. Int. Ed. 2013, 52(4), 1139-1142. [Link]
Yu, Z.-X. et al. Rhodium-catalyzed [5 + 2 + 1] cycloaddition of ene-vinylcyclopropanes and CO: reaction design, development, application in natural product synthesis, and inspiration for developing new reactions for synthesis of eight-membered carbocycles. PubMed. [Link]
Yu, Z.-X. Rhodium-catalyzed [5 + 2 + 1] cycloaddition of ene-vinylcyclopropanes and CO. Semantic Scholar. [Link]
Cheng, Q. et al. Enantioselective [3 + 2] Cycloaddition of Vinylcyclopropanes with Alkenyl N-Heteroarenes Enabled by Palladium Catalysis. Org. Lett. 2022, 24(22), 3965–3969. [Link]
de la Torre, A. et al. Stereoselective cis-Vinylcyclopropanation via a Gold(I)-Catalyzed Retro-Buchner Reaction under Mild Conditions. ACS Catal. 2017, 7(5), 3271–3277. [Link]
Wang, Z.-H. et al. Palladium-Catalyzed Enantioselective [3 + 2] Cycloaddition of Vinylarylcyclopropanes (VACPs) with Photogenerated Ketenes to Tetrahydrofurans. Org. Lett.[Link]
Jia, Y.-X.; Jiao, L. Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. J. Org. Chem. 2013, 78(14), 6842-6848. [Link]
Ahamed, A. et al. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Org. Chem. Front. 2024. [Link]
Melchiorre, P. et al. Vinyl cyclopropanes in cycloaddition reactions. ePrints Soton. [Link]
Wo, M. et al. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. J. Am. Chem. Soc. 2022, 144(35), 16041-16048. [Link]
Wo, M. et al. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. J. Am. Chem. Soc.[Link]
Jiao, L. et al. Reaction of ??-Ene-Vinylcyclopropanes: Type II Intramolecular [5+2] Cycloaddition or [3+2] Cycloaddition?. Angew. Chem. Int. Ed. 2010, 49(43), 7948-7951. [Link]
Jia, Y.-X.; Jiao, L. Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. J. Org. Chem.[Link]
Wang, Y. et al. A Computationally Designed Rh(I)-Catalyzed Two-Component [5+2+1] Cycloaddition of Ene-vinylcyclopropanes and CO for the Synthesis of Cyclooctenones. J. Am. Chem. Soc. 2007, 129(29), 8968-8969. [Link]
Uria, U. et al. Organocatalytic Enantioselective Nitro-Vinylcyclopropane-Cyclopentene Rearrangement: Expanding the Reactivity of Donor–Acceptor Cyclopropanes. J. Org. Chem.[Link]
Gao, D.-W.; Gu, Q.; You, S.-L. Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions. ACS Catal. 2015, 5(8), 4547-4559. [Link]
Li, Y. et al. Gold(I)-Catalyzed Cascade Cyclopropanation and Ring-Expansion Reaction of Indenes for the Stereoselective Synthesis of cis-2-Vinyl Naphthalenes. Org. Lett. 2021, 23(19), 7466-7471. [Link]
Wang, Y. et al. A Computationally Designed Rh(I)-Catalyzed Two-Component [5+2+1] Cycloaddition of Ene-vinylcyclopropanes and CO for the Synthesis of Cyclooctenones. J. Am. Chem. Soc.[Link]
Blakey, S. B.; White, M. C. Rh(II)-Catalyzed Nitrene-Transfer [5+1] Cycloadditions of Aryl-Substituted Vinylcyclopropanes. Org. Lett. 2011, 13(12), 3040-3043. [Link]
The Definitive Guide to Cyclopropane Structure Validation: An Orthogonal Approach Centered on X-ray Crystallography
In the landscape of modern drug discovery and materials science, the cyclopropane ring stands out as a privileged scaffold. Its inherent ring strain and unique three-dimensional geometry are frequently exploited to fine-...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and materials science, the cyclopropane ring stands out as a privileged scaffold. Its inherent ring strain and unique three-dimensional geometry are frequently exploited to fine-tune the steric and electronic properties of molecules, leading to enhanced biological activity or novel material characteristics.[1][2] However, these same features present a significant challenge for unambiguous structural characterization. The precise determination of stereochemistry and substitution patterns is not merely an academic exercise; it is a critical step in establishing structure-activity relationships (SAR) and ensuring the safety and efficacy of new chemical entities.
This guide provides a comprehensive comparison of the primary analytical techniques used to validate the structures of cyclopropane-containing products. While single-crystal X-ray crystallography is presented as the "gold standard" for its definitive nature, we will explore the indispensable roles of orthogonal spectroscopic methods. This multi-faceted approach ensures the highest level of scientific integrity, providing a self-validating system for structural confirmation.
X-ray Crystallography: The Unambiguous Gold Standard
Single-crystal X-ray diffraction (SCXRD) is the premier technique for determining the precise three-dimensional arrangement of atoms in a molecule.[3][4][5] By measuring the angles and intensities of X-rays diffracted by a single crystal, researchers can generate a three-dimensional electron density map of the molecule.[4][6] This allows for the direct visualization of atomic positions, bond lengths, and bond angles, providing an unequivocal determination of a compound's absolute stereochemistry.[3][7]
Why it excels for cyclopropanes: The rigid and strained nature of the cyclopropane ring can lead to complex and often overlapping signals in spectroscopic techniques like NMR, making definitive stereochemical assignments challenging.[8] X-ray crystallography bypasses this ambiguity entirely, offering a clear and indisputable picture of the molecular structure.[9][10] This is particularly crucial in pharmaceutical development, where subtle differences in stereoisomers can lead to vastly different biological activities.
Limitations: The primary bottleneck for SCXRD is the requirement for a high-quality single crystal, which should ideally be 0.1-0.5 mm in size, compositionally pure, and free of significant internal defects.[3][6][7] The process of growing suitable crystals can be time-consuming and is not always successful.[3][7]
Experimental Workflow for X-ray Crystallography
The journey from a synthesized compound to a fully refined crystal structure follows a well-defined path. Each step is critical for obtaining high-quality data.
Caption: A typical workflow for small molecule structure determination using X-ray crystallography.
Orthogonal and Complementary Validation Techniques
While X-ray crystallography provides the ultimate structural proof, it is not always feasible or necessary as a first-line technique. A suite of spectroscopic methods offers crucial, complementary information, and in many cases, can provide sufficient evidence for structural confirmation. The use of these orthogonal methods—techniques that rely on different physical principles—is a cornerstone of robust analytical science.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[13][14] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
¹H NMR: Proton NMR is highly sensitive to the unique electronic environment of the cyclopropane ring. The protons attached to the ring are highly shielded and typically appear at an unusually high field (low ppm value), often between 0.2 and 1.0 ppm.[15][16][17] The coupling constants (J-values) between cyclopropyl protons are also characteristic, with Jcis generally being larger than Jtrans, which can aid in stereochemical assignments.[18][19]
¹³C NMR: Carbon NMR is excellent for identifying the carbon skeleton. The carbon atoms of the cyclopropane ring are also shielded and appear upfield, typically in the range of -5 to 20 ppm.[20]
Strengths: NMR is non-destructive and provides a wealth of information about the molecule's structure in its solution state, which is often more relevant to its biological activity. Advanced 2D NMR techniques (COSY, HSQC, HMBC, NOESY) can map out the entire connectivity and spatial relationships within complex molecules.
Weaknesses: For complex, poly-substituted cyclopropanes, severe signal overlap in the ¹H NMR spectrum can make unambiguous assignment of all protons and their stereochemical relationships difficult without extensive 2D NMR experiments.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[21] It is a cornerstone for identifying and quantifying volatile and semi-volatile compounds.[22]
Gas Chromatography (GC): Separates components of a mixture based on their volatility and interaction with a stationary phase.[21] This is particularly useful for assessing the purity of a cyclopropane product and separating it from starting materials or byproducts.[1][23]
Mass Spectrometry (MS): After separation, the compound is ionized and fragmented. The resulting mass spectrum provides the molecular weight of the compound and a unique fragmentation pattern that can be used as a "fingerprint" for identification.[21][24]
Strengths: GC-MS offers exceptional sensitivity and is excellent for purity assessment and molecular weight determination.[25] It can confirm the presence of a product with the expected mass in a reaction mixture.
Weaknesses: Standard MS techniques typically do not provide information about stereochemistry. Isomers often have very similar or identical mass spectra, making them difficult to distinguish without chromatographic separation. The high-energy ionization methods can sometimes cause rearrangement of the strained cyclopropane ring, complicating spectral interpretation.
Vibrational Spectroscopy (IR & Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.
IR Spectroscopy: The cyclopropane ring exhibits several characteristic vibrations. A key feature is the C-H stretching vibration, which occurs at a relatively high wavenumber, typically around 3050-3080 cm⁻¹.[20][26] There are also characteristic ring "breathing" or deformation modes that can be observed in the fingerprint region (around 1020 cm⁻¹).[20][26]
Raman Spectroscopy: Raman spectroscopy is complementary to IR and can be particularly useful for identifying the symmetric vibrations of the cyclopropane ring.[27][28]
Strengths: These techniques are fast, non-destructive, and provide quick confirmation of the presence of the cyclopropane functional group.
Weaknesses: Vibrational spectroscopy provides limited information about the overall molecular structure and no information on stereochemistry.[27] It is best used as a complementary technique to confirm the presence of the desired ring system.
Comparative Analysis of Techniques
The choice of analytical technique depends on the specific question being asked, the stage of research, and the available resources. The following table provides a direct comparison of the primary methods discussed.
Feature
Single-Crystal X-ray Crystallography
Nuclear Magnetic Resonance (NMR)
Gas Chromatography-Mass Spectrometry (GC-MS)
Vibrational Spectroscopy (IR/Raman)
Information Obtained
Definitive 3D structure, bond lengths/angles, absolute stereochemistry.[3][4][10]
To ensure trustworthiness and reproducibility, detailed methodologies are essential. The following protocol outlines the critical first step for any X-ray crystallographic analysis: growing a suitable crystal.
Protocol: Growing Single Crystals by Slow Evaporation
Slow evaporation is often the simplest and most successful method for obtaining X-ray quality crystals of small organic molecules.[30][31] The principle is to slowly increase the concentration of the compound in a solution until it reaches supersaturation, at which point nucleation and crystal growth occur.
Purity is Paramount: Begin with the highest purity material possible. Impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to poor diffraction quality. Purify the compound by column chromatography, recrystallization, or sublimation.
Solvent Selection: Choose a solvent in which your compound is moderately soluble. Highly volatile solvents (e.g., diethyl ether, dichloromethane) are generally less suitable as they evaporate too quickly, often leading to powders or microcrystals.[31] Ethanol, ethyl acetate, toluene, and acetonitrile are common choices.[31]
Prepare the Solution: Dissolve 10-25 mg of your purified compound in a minimal amount of the chosen solvent in a clean, small vial (e.g., a 1-dram vial). Gentle warming can be used to aid dissolution. The goal is to create a solution that is near-saturated, but not fully saturated, at room temperature.[31]
Control the Evaporation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle once or twice to allow for very slow evaporation of the solvent over several days to weeks. Alternatively, use paraffin film with a few pinpricks.
Patience and Observation: Place the vial in a location that is free from vibrations and temperature fluctuations. Check the vial periodically without disturbing it. High-quality crystals often grow over several days.
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette to draw away the solvent, or by decanting. Gently rinse the crystals with a small amount of a solvent in which the compound is poorly soluble (an anti-solvent) to remove any surface residue.
Conclusion: A Synergistic and Self-Validating Approach
The structural validation of novel cyclopropane-containing molecules demands a rigorous, multi-faceted analytical strategy. While X-ray crystallography stands alone in its ability to provide an unambiguous, three-dimensional structure, its reliance on high-quality single crystals makes it a resource-intensive technique.
Therefore, a synergistic approach is the most scientifically sound and efficient pathway. Initial synthesis and purification should be monitored by GC-MS to confirm molecular weight and assess purity. The presence of the cyclopropane ring can be quickly verified using IR spectroscopy . Subsequently, detailed 1D and 2D NMR spectroscopy should be employed to piece together the molecular framework and propose a stereochemical assignment.
When the structure is complex, when stereochemistry is ambiguous, or when absolute confirmation is required for patent applications or clinical trials, X-ray crystallography becomes the indispensable final step. By using these techniques in concert, researchers can build a self-validating case for their proposed structure, ensuring the highest degree of confidence and scientific integrity in their findings.
References
Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Available at: [Link]
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
Chemical crystallization. SPT Labtech. Available at: [Link]
Infrared spectrum of cyclopropane. Doc Brown's Chemistry. Available at: [Link]
X-ray crystallography. Wikipedia. Available at: [Link]
Vibrational Spectra and Structure of Cyclopropane and Cyclopropane-d6. Scilit. Available at: [Link]
Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication. PubMed. Available at: [Link]
Infrared and Raman spectra and vibrational assignment of methylene cyclopropane-h6 and -d6. Canadian Science Publishing. Available at: [Link]
Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. PMC. Available at: [Link]
Analysis of the High-Resolution Infrared Spectrum of Cyclopropane. ResearchGate. Available at: [Link]
Vibrational Spectra and Structure of Cyclopropane and Cyclopropane-d6*. AIP Publishing. Available at: [Link]
Advances in structure elucidation of small molecules using mass spectrometry. PMC. Available at: [Link]
First X-ray determination of cyclopropane structure in methanofullerenes. RSC Publishing. Available at: [Link]
Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Caltech Authors. Available at: [Link]
Getting crystals your crystallographer will treasure: a beginner's guide. IUCr Journals. Available at: [Link]
H-1 proton nmr spectrum of cyclopropane. Doc Brown's Chemistry. Available at: [Link]
Molecular Structure of Cyclopropane from Its Proton NMR in a Nematic Solvent. AIP Publishing. Available at: [Link]
scXRD: Growing single crystals. University of York. Available at: [Link]
Clarifying Stereochemical Outcomes in Radical-Initiated Vinyl Cyclopropane Cycloadditions within the Beckwith-Houk Framework. ChemRxiv. Available at: [Link]
Anisotropic NMR Methods: Orthogonal Verification of Novel and Complex Natural Product Structures. Royal Society of Chemistry. Available at: [Link]
Single-crystal growth of organic semiconductors. DR-NTU. Available at: [Link]
X-ray Crystallography. Creative BioMart. Available at: [Link]
Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. ResearchGate. Available at: [Link]
Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. Available at: [Link]
Orthogonal Methods in Higher Order Structure (HOS) Analysis. BioPharmaSpec. Available at: [Link]
Anisotropic NMR-based computer-assisted structure elucidation. Ovid. Available at: [Link]
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available at: [Link]
Cyclopropane: CAS # 75-19-4. EZGC Method Translator. Available at: [Link]
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. Available at: [Link]
Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. Available at: [Link]
Capto-dative substitution and cyclopropane geometry. Part 2. X-Ray structure of cis-1,2-dicyano-1,2-bis(phenylthio)cyclopropane. RSC Publishing. Available at: [Link]
The re Structure of Cyclopropane. SMU. Available at: [Link]
Computational design of generalist cyclopropanases with stereodivergent selectivity. PMC. Available at: [Link]
A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. MDPI. Available at: [Link]
Proton Nuclear Magnetic Resonance Spectroscopy. Organic Chemistry Data. Available at: [Link]
Proton NMR Chemical Shifts Guide. Scribd. Available at: [Link]
Table of Characteristic Proton NMR Shifts. UCLA Chemistry and Biochemistry. Available at: [Link]
Chemical shifts. University of Potsdam. Available at: [Link]
Gas Chromatography-Mass Spectrometry - GC-MS. Spectro Inlets. Available at: [Link]
Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox. MDPI. Available at: [Link]
H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. Available at: [Link]
Thermal vs. Photochemical Vinylcyclopropane Rearrangement: A Comparative Technical Guide
Executive Summary The vinylcyclopropane (VCP) rearrangement is a cornerstone transformation for accessing cyclopentene architectures, a motif prevalent in terpenes (e.g., hirsutene), heterocycles, and pharmaceutical inte...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The vinylcyclopropane (VCP) rearrangement is a cornerstone transformation for accessing cyclopentene architectures, a motif prevalent in terpenes (e.g., hirsutene), heterocycles, and pharmaceutical intermediates.[1][2][3] However, the method of activation—Thermal vs. Photochemical —dictates not just the reaction rate, but the fundamental mechanistic pathway, stereochemical outcome, and product distribution.
Thermal Activation drives the reaction via a suprafacial [1,3]-sigmatropic shift, offering high stereospecificity and convergence toward cyclopentenes, albeit often requiring high temperatures (
C).
Photochemical Activation accesses excited-state surfaces (typically diradical manifolds), allowing for low-temperature reactivity but often resulting in divergent product profiles (e.g., bicyclo[2.1.0]pentanes) or geometric isomerization rather than clean ring expansion.
This guide objectively compares these two modalities to assist in experimental design.
Mechanistic Divergence & Causality
To control the outcome, one must understand the orbital symmetry constraints.
Thermal: The Concerted Pathway
The thermal rearrangement of VCP to cyclopentene is an orbital-symmetry allowed
process (Woodward-Hoffmann rules).
Causality: The activation energy (
kcal/mol for parent VCP) is overcome by heat, allowing a concerted rearrangement.
Consequence: Stereochemical information in the cyclopropane ring is transferred to the cyclopentene product with high fidelity (e.g., trans-VCP yields specific cyclopentene isomers).[4]
Photochemical: The Diradical/Bifurcation Pathway
Upon UV irradiation, the VCP molecule is excited to the
or state.
Causality: The concerted [1,3]-shift is often photochemically forbidden or inefficient. Instead, the molecule relaxes via a conical intersection or intersystem crossing to a 1,3-diradical intermediate.
Consequence: This intermediate has multiple fates:
Recyclization to the starting material (with stereochemical scrambling).
Closure to bicyclo[2.1.0]pentane (housane).
Rearrangement to cyclopentene (often minor, unless constrained).
Visualization: Mechanistic Bifurcation
Caption: Mechanistic divergence showing the concerted thermal pathway versus the stepwise photochemical diradical manifold.
Performance Comparison Matrix
The following data summarizes the trade-offs between the two methods based on literature precedents (e.g., Hudlicky, Zimmerman).
Best for: Clean conversion to cyclopentenes with stereochemical retention.
Rationale: Standard static pyrolysis often leads to polymerization due to the high heat and radical byproducts. Flash Vacuum Pyrolysis (FVP) minimizes residence time, preventing intermolecular side reactions.
Best for: Accessing bicyclic isomers or when thermal sensitivity is extreme.
Rationale: Direct irradiation often leads to polymer "gunk" or fragmentation. Using a triplet sensitizer (e.g., Acetone, Benzophenone) allows access to the triplet state (
), which often favors specific isomerization pathways over fragmentation.
Materials:
Photochemical Reactor (Rayonet or Hanovia immersion well).
Light Source: Medium-pressure Hg lamp (450W).
Filter: Pyrex (cut-off <280 nm) to avoid excitation of non-conjugated systems.
Solvent: Acetone (acts as solvent and sensitizer).
Workflow:
Solution Prep: Dissolve VCP (0.05 M) in degassed acetone.
Self-Validating Step: Degassing (sparging with Argon for 20 min) is critical. Oxygen quenches triplet states and kills the reaction.
Irradiation: Irradiate through a Pyrex filter at 25°C .
Monitoring: Monitor by GC/NMR every 30 minutes.
Outcome: Expect a mixture. For simple VCPs, cis-trans isomerization is rapid. Prolonged irradiation may yield bicyclo[2.1.0]pentane derivatives.
Workup: Careful evaporation of volatile acetone (product may be volatile).
Decision Logic: When to Use Which?
Select the method based on your target structure and substrate stability.
Caption: Decision matrix for selecting activation mode based on target architecture and substrate stability.
References
Hudlicky, T., & Reed, J. W. (2010). The Vinylcyclopropane-Cyclopentene Rearrangement. Organic Reactions.
[Link]
Zimmerman, H. E., & Goldschmidt, Z. (1970). Photochemical Rearrangements of Vinylcyclopropanes. Journal of the American Chemical Society.[8]
[Link]
Wellington, C. A. (1962). Thermal Rearrangement of Vinylcyclopropane. Nature.
[Link]
Baldwin, J. E. (1970). Thermal Rearrangements of Vinylcyclopropane to Cyclopentene. Chemical Reviews.
[Link]
McNab, H. (2017). Flash Vacuum Pyrolysis: Techniques and Reactions. Wiley Interdisciplinary Reviews.
[Link]
As a Senior Application Scientist, I have observed that the operational handling of specialized hydrocarbons often suffers from a disconnect between bench-top chemistry and environmental health and safety (EHS) logistics...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have observed that the operational handling of specialized hydrocarbons often suffers from a disconnect between bench-top chemistry and environmental health and safety (EHS) logistics. When managing (2-Methylprop-2-en-1-yl)cyclopropane (CAS: 58584-22-8)[1], simply knowing it is "flammable" is insufficient. Drug development professionals and researchers must understand the thermodynamic vulnerabilities of the molecule to design a disposal workflow that is both legally compliant and inherently safe.
This guide provides a comprehensive, self-validating protocol for the safe handling, accumulation, and final disposal of (2-Methylprop-2-en-1-yl)cyclopropane waste.
Chemical Profile & The Causality of Hazards
To design a safe disposal protocol, we must first understand the molecular behavior of the waste. (2-Methylprop-2-en-1-yl)cyclopropane (C₇H₁₂) is a volatile, non-halogenated aliphatic hydrocarbon. Its hazard profile is driven by two distinct structural features:
Thermodynamic Instability (Ring Strain): The molecule contains a cyclopropane ring, which possesses significant angular ring strain (approximately 27.5 kcal/mol).
Oxidative Vulnerability: The presence of an electron-rich terminal alkene makes the molecule highly susceptible to electrophilic attack.
The Causality of Segregation: If this compound is inadvertently mixed with oxidizing waste streams (e.g., nitric acid, peroxides), it can undergo rapid, exothermic ring-opening and oxidative cleavage. This reaction generates massive gas evolution, leading to the catastrophic overpressurization of sealed waste containers. Furthermore, because its flash point is well below 60°C (140°F), the EPA classifies it as a D001 Characteristic Hazardous Waste (Ignitability) [2].
The Self-Validating Disposal Protocol
To eliminate human error, this disposal methodology operates as a self-validating system . Each step contains a built-in verification mechanism that prevents the operator from proceeding if safety parameters are not met.
Step 1: The Binary Compatibility Check (Pre-Disposal)
Before any volume of (2-Methylprop-2-en-1-yl)cyclopropane is transferred to a bulk waste carboy, the operator must validate the stream's purity.
The Mechanism: Mixing non-halogenated hydrocarbons with halogenated solvents (like dichloromethane) forces the entire carboy to be classified as halogenated waste. During incineration, trace halogens act as precursors for highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[3]. To prevent environmental contamination, Treatment, Storage, and Disposal Facilities (TSDFs) must incinerate halogenated waste at extreme temperatures (>1000°C), increasing your disposal costs tenfold.
Self-Validation: The operator must complete a binary checklist on the fume hood sash: 1) Were halogens used? 2) Were oxidizers used? If either answer is "Yes," the waste is immediately diverted to a specialized, segregated secondary container.
Step 2: Containerization & Material Selection
The Mechanism: Because (2-Methylprop-2-en-1-yl)cyclopropane is a non-polar hydrocarbon, it can swell or degrade certain low-density plastics over time.
Action: Use only High-Density Polyethylene (HDPE) or borosilicate glass containers.
Self-Validation: Equip the container with a pressure-relief (vented) cap. If unexpected gas evolution occurs due to accidental cross-contamination, the cap will vent the pressure rather than allowing the carboy to rupture.
Step 3: RCRA-Compliant Labeling
Action: The container must be labeled immediately upon the first drop of waste entering it. The label must explicitly state: "Hazardous Waste - (2-Methylprop-2-en-1-yl)cyclopropane," along with the EPA waste code D001 .
Self-Validation: Use a label with a chemical-resistant overlay. If the label cannot be read, the container cannot be legally transported, forcing immediate remediation by the lab manager.
Step 4: Satellite Accumulation Area (SAA) Management
The Mechanism: Under 40 CFR 262.15, the EPA allows generators to accumulate hazardous waste "at or near the point of generation" without triggering strict central storage facility permits[4].
Action: Store the waste in a grounded, ventilated flammables cabinet designated as the SAA.
Self-Validation (Volume Threshold): The SAA container must have a physical red line drawn at the 90% capacity mark. By law, a generator may accumulate no more than 55 gallons of non-acute hazardous waste in an SAA[4]. Once the fluid reaches the red line, it triggers a mandatory 72-hour countdown to transfer the container to the facility's Central Accumulation Area (CAA).
Quantitative Waste Stream Comparison
Understanding the quantitative thresholds and regulatory drivers between waste streams is critical for lab logistics and budget management.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Technical Summary
(2-Methylprop-2-en-1-yl)cyclopropane (also known as (2-methylallyl)cyclopropane) presents a dual-hazard profile unique to strained hydrocarbons possessing allylic unsaturation. Unlike simple alkanes, this molecule combines the ring strain of cyclopropane (~27.5 kcal/mol) with the reactivity of a 1,1-disubstituted alkene .
For the researcher, this implies two critical operational realities:
Thermodynamic Instability: The molecule is prone to ring-opening reactions and polymerization initiated by radical sources, acids, or thermal shock.
Flammability & Volatility: As a C7 hydrocarbon with a branched structure, it behaves as a volatile, highly flammable liquid. Its vapor density is heavier than air, creating significant flashback risks in non-turbulent hoods.
This guide moves beyond generic SDS boilerplate to provide a rigorous, field-validated protocol for synthesis, transfer, and disposal.
Risk Assessment & Engineering Controls
The "Strain-Reactivity" Matrix
Effective handling requires understanding that this compound is not just a fuel; it is a reactive intermediate.
Parameter
Specification
Operational Implication
Physical State
Liquid (Volatile)
High vapor pressure requires active cooling during transfer.
Flash Point
< 23°C (Est.)
Class IB Flammable Liquid . Grounding is mandatory.[1][2]
Reactivity
High (Allylic + Strained)
Incompatible with strong oxidizers, Lewis acids, and halogens.
Storage
2–8°C (Inert Atm.)
Store under Argon/Nitrogen to prevent peroxidation of the allyl group.
Engineering Control Standards
Primary Containment: All transfers must occur within a certified Chemical Fume Hood (face velocity 80–100 fpm).
Inert Atmosphere: Due to the potential for allylic oxidation, use Schlenk line techniques or a glovebox for prolonged handling.
Static Mitigation: All conductive vessels must be grounded. Use anti-static PTFE tubing for liquid transfer.
Personal Protective Equipment (PPE) Architecture
The following PPE selection is based on permeation data for similar branched hydrocarbons (e.g., heptane, toluene) and reactive alkenes.
PPE Selection Matrix
Protection Zone
Standard Operation (Splash Risk)
High-Risk Operation (Spill/Immersion)
Technical Rationale
Hand (Primary)
Nitrile (min 0.11 mm)
Viton® or PVA (Laminate)
Nitrile degrades rapidly upon prolonged hydrocarbon exposure. PVA offers superior resistance to aromatics/aliphatics but is water-soluble.
Hand (Secondary)
None
Silver Shield® (Underliner)
Multi-layer laminates prevent permeation if the outer glove fails.
Eye/Face
Chemical Splash Goggles (ANSI Z87.1)
Goggles + Face Shield (8-inch)
Cyclopropane derivatives can be eye irritants; pressurized failure requires full face protection.
Respiratory
Fume Hood (Primary)
NIOSH OV (Organic Vapor)
Only use respirators for emergency egress or spill cleanup outside the hood.
Body
Flame-Resistant (FR) Lab Coat
FR Lab Coat + Chem. Apron
Standard cotton coats offer insufficient protection against flammable liquid saturation.
Operational Handling Protocol: Inert Transfer
Objective: Transfer (2-Methylprop-2-en-1-yl)cyclopropane from a storage septum vial to a reaction vessel without atmospheric exposure.
Phase 1: Preparation
Chill the Source: Remove the reagent from cold storage (2–8°C) and place it in a dry ice/acetone bath briefly if the ambient temperature is high (>25°C) to lower vapor pressure.
Purge the Destination: Ensure the receiving flask is flame-dried and purged with Argon (3 cycles).
Phase 2: Cannula Transfer (Recommended)
Do not use syringes for volumes >10 mL to avoid plunger failure due to solvent swelling.
Insert a bleed needle (connected to an inert gas bubbler) into the source vial.
Insert a double-tipped stainless steel needle (cannula) into the source vial, keeping the tip above the liquid level initially to purge the needle.
Lower the cannula tip into the liquid.
Insert the other end into the receiving flask (under positive Argon pressure).
Control the Flow: Use the inert gas pressure differential to push the liquid. Do not apply vacuum to the receiving flask if the reagent is highly volatile.
Phase 3: Termination
Withdraw the cannula from the liquid source first, allowing inert gas to clear the tubing.
Remove needles and immediately rinse with acetone into a dedicated waste beaker.
Emergency Response Logic
In the event of a release, immediate decision-making is critical. The following logic flow dictates the response based on spill volume and location.
If the material is suspected to contain peroxides or active intermediates, quench with a dilute reducing agent (e.g., Sodium Thiosulfate solution) before adding to the organic waste stream.
Solid Waste:
Contaminated gloves, silica gel, and paper towels must be double-bagged and tagged as Hazardous Solid Waste .
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12441659, (2-Methylprop-2-en-1-yl)cyclopropane. Retrieved February 28, 2026 from [Link]
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link]
Air Liquide (2020). Safety Data Sheet: Cyclopropane. (Used for comparative hazard data of the cyclopropyl moiety). [Link]